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  • Product: 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid
  • CAS: 42151-32-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Putative Mechanism of Action of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid in Plant Metabolism

Preamble for the Research Professional The exploration of novel bioactive compounds is a cornerstone of advancing plant science and developing new agrochemicals. This guide addresses the hypothetical mechanism of action...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble for the Research Professional

The exploration of novel bioactive compounds is a cornerstone of advancing plant science and developing new agrochemicals. This guide addresses the hypothetical mechanism of action of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, a compound for which direct research in plant metabolism is not yet available. Its chemical structure, featuring a butanedioic acid (succinic acid) core and a phenolic moiety, suggests a fascinating intersection of primary and secondary metabolic pathways. This document, therefore, serves as a forward-looking technical guide for researchers, outlining a scientifically grounded, hypothetical mechanism of action and providing the experimental frameworks necessary to investigate it. We will proceed by dissecting the compound's constituent parts, proposing its likely interactions within the plant's metabolic network, and detailing the methodologies to validate these hypotheses.

Part 1: Deconstruction of a Multifunctional Molecule: A Hypothetical Framework

The structure of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid suggests a dual-functionality that could significantly impact plant physiology. It is a derivative of butanedioic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, and also possesses a 4-hydroxyphenyl group, a common feature of many secondary metabolites with roles in stress response and development.[1][2][3]

The Butanedioic Acid Backbone: A Link to Primary Metabolism

Butanedioic acid, or succinate, is a central player in cellular respiration, a process that generates ATP to fuel various cellular activities.[4] Organic acids like succinate are fundamental to several key metabolic pathways in plants, including the TCA cycle and the glyoxylate cycle.[2][3] They also function in pH regulation, nutrient acquisition, and as precursors for the synthesis of other essential compounds.[1][2]

Hypothesized Roles:

  • Metabolic Perturbation: The introduction of this substituted butanedioic acid could potentially interfere with the enzymes of the TCA cycle, such as succinate dehydrogenase, leading to an altered respiratory rate and a shift in the balance of metabolic intermediates.

  • Anaplerotic Effects: Conversely, if metabolized, the compound could serve as an anaplerotic substrate, replenishing TCA cycle intermediates and influencing downstream biosynthetic pathways.

The (4-Hydroxyphenyl)methyl Moiety: A Gateway to Secondary Metabolism and Stress Signaling

The hydroxyphenyl group is a hallmark of phenolic compounds, a diverse class of secondary metabolites synthesized through the phenylpropanoid pathway.[5][6] These compounds are integral to a plant's defense mechanisms against biotic and abiotic stresses, acting as antioxidants, signaling molecules, and structural components of lignin.[7][8]

Hypothesized Roles:

  • Antioxidant Activity: The phenolic hydroxyl group can donate a hydrogen atom to scavenge reactive oxygen species (ROS), which are produced in excess during stress conditions.[8] This could enhance the plant's tolerance to environmental stressors like drought, salinity, or pathogen attack.

  • Signaling and Gene Regulation: Phenolic compounds are known to act as signaling molecules that can modulate gene expression related to defense and development.[7] This compound could potentially influence pathways regulated by phytohormones like salicylic acid or jasmonic acid.

  • Precursor to Other Phenolics: Depending on its metabolism, the (4-hydroxyphenyl)methyl group could be cleaved and enter the phenylpropanoid pathway, leading to the synthesis of other phenolic compounds like flavonoids and hydroxycinnamic acids.[6][9]

A Synergistic Hypothesis: The Integrated Mechanism of Action

The covalent linkage of these two moieties could result in a synergistic effect, where the butanedioic acid portion facilitates uptake and transport into metabolically active cells, while the phenolic part exerts its protective and signaling functions. The overall effect could be a modulation of the plant's stress response, growth, and development.

Part 2: Experimental Validation: A Step-by-Step Guide for the Researcher

To investigate the proposed mechanism of action, a multi-pronged experimental approach is necessary. The following protocols are designed to be self-validating, with each step providing data to inform the next.

Plant Growth and Stress Assays

Objective: To determine the physiological effects of the compound on plant growth under normal and stress conditions.

Methodology:

  • Plant Material: Use a model plant species with a well-characterized genome, such as Arabidopsis thaliana or a relevant crop species.

  • Treatment: Grow plants in a controlled environment (hydroponics or sterile solid media) and supplement with varying concentrations of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid.

  • Growth Parameters: Measure key growth parameters including root length, shoot biomass, and chlorophyll content.

  • Stress Application: Expose a subset of treated and control plants to abiotic stress (e.g., salinity, drought) or biotic stress (e.g., a non-pathogenic fungal elicitor).

  • Data Analysis: Compare the growth parameters of treated and untreated plants under both normal and stress conditions.

Expected Outcome: This experiment will reveal if the compound has growth-promoting, inhibitory, or protective effects.

Metabolomic Analysis

Objective: To identify changes in the plant's metabolic profile in response to the compound.

Methodology:

  • Sample Collection: Harvest plant tissues from treated and control plants at various time points.

  • Metabolite Extraction: Perform a standardized metabolite extraction protocol.

  • LC-MS/MS and GC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify a wide range of metabolites, including organic acids, amino acids, sugars, and phenolic compounds.

  • Data Analysis: Employ multivariate statistical analysis to identify metabolites that are significantly altered in treated plants.

Expected Outcome: This will provide a global view of the metabolic pathways affected by the compound, indicating whether it impacts the TCA cycle, phenylpropanoid pathway, or other areas of metabolism.

Enzymatic Assays

Objective: To determine if the compound directly interacts with key enzymes in the proposed pathways.

Methodology:

  • Enzyme Extraction: Isolate and purify key enzymes such as succinate dehydrogenase (from the TCA cycle) and phenylalanine ammonia-lyase (PAL) (from the phenylpropanoid pathway).

  • In Vitro Assays: Conduct in vitro enzyme activity assays in the presence and absence of the compound.

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) to understand the nature of any observed inhibition or activation.

Expected Outcome: This will provide direct evidence of the compound's molecular targets.

Gene Expression Analysis (Transcriptomics)

Objective: To identify changes in gene expression patterns in response to the compound.

Methodology:

  • RNA Extraction: Isolate total RNA from treated and control plant tissues.

  • RNA Sequencing (RNA-Seq): Perform high-throughput RNA sequencing to obtain a comprehensive profile of gene expression.

  • Data Analysis: Identify differentially expressed genes (DEGs) and perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological processes affected.[10]

Expected Outcome: This will reveal the signaling pathways and regulatory networks that are activated or repressed by the compound, providing insights into its mode of action as a potential signaling molecule.

Part 3: Visualizing the Hypothesized Mechanism and Experimental Workflow

Proposed Signaling Pathway

G compound 2-hydroxy-2-[(4-hydroxyphenyl)methyl] butanedioic acid uptake Cellular Uptake & Transport compound->uptake tca TCA Cycle uptake->tca Metabolic Perturbation/ Substrate ppp Phenylpropanoid Pathway uptake->ppp Potential Precursor ros ROS Scavenging uptake->ros Antioxidant Activity growth_mod Growth Modulation tca->growth_mod Energy Metabolism signaling Stress Signaling Pathways (e.g., SA, JA) ppp->signaling ros->signaling gene_exp Differential Gene Expression signaling->gene_exp stress_tol Enhanced Stress Tolerance gene_exp->stress_tol gene_exp->growth_mod

Caption: Hypothetical mechanism of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid.

Experimental Workflow

G start Hypothesis Formulation growth_assays Plant Growth & Stress Assays start->growth_assays metabolomics Metabolomic Analysis (LC-MS, GC-MS) growth_assays->metabolomics transcriptomics Transcriptomic Analysis (RNA-Seq) growth_assays->transcriptomics enzymology Enzymatic Assays (in vitro) metabolomics->enzymology Identify Target Pathways data_integration Data Integration & Interpretation metabolomics->data_integration enzymology->data_integration transcriptomics->enzymology Identify Target Genes transcriptomics->data_integration conclusion Mechanism of Action Elucidation data_integration->conclusion

Caption: Integrated experimental workflow for mechanism of action studies.

Part 4: Concluding Remarks and Future Directions

The study of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid presents an exciting opportunity to explore the interplay between primary and secondary metabolism in plants. The proposed mechanisms and experimental workflows in this guide provide a robust framework for elucidating its biological activity. Future research should focus on identifying the specific protein targets and transporters involved in its action, which could pave the way for its potential application in agriculture as a novel biostimulant or stress-protecting agent.

References

  • Annual Reviews. (n.d.). ORGANIC ACIDS IN PLANT METABOLISM.
  • Frontiers Media. (2014). On the diversity of roles of organic acids. Frontiers in Plant Science.
  • Araújo, W. L., et al. (2017). Editorial: On the Diversity of Roles of Organic Acids. Frontiers in Plant Science, 8, 1936.
  • Hasan, M. M., et al. (2021). Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses. Plants, 10(10), 2085.
  • IntechOpen. (2021, December 6). Effect of Biotic and Abiotic Stresses on Plant Metabolic Pathways.
  • MDPI. (2024, January 31). Exploring the Biochemical Profiles of Medicinal Plants Cultivated Under Stressful Environmental Conditions. International Journal of Molecular Sciences.
  • International Research Journal of Natural and Applied Sciences. (2025, June 25). Biochemical Foundations of Plant Function: Key Pathways and Metabolic Regulation.
  • MDPI. (2025, June 16). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. International Journal of Molecular Sciences.
  • MDPI. (2023, July 23). Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. Molecules.
  • Elsevier. (2024, October 22). Integrated physiological and transcriptome analyses of the effects of water-soluble amino acid fertilizer on plant growth. Journal of King Saud University - Science.

Sources

Exploratory

A Technical Guide to the Putative Biosynthesis of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid in Lotus japonicus

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Lotus japonicus, a model legume, is a rich source of diverse secondary metabolites with significant biological activities.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lotus japonicus, a model legume, is a rich source of diverse secondary metabolites with significant biological activities.[1][2] This document presents a detailed technical guide on the putative biosynthetic pathway of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, a molecule of interest for its potential pharmacological properties. While the precise pathway has not been fully elucidated in L. japonicus, this guide, grounded in established principles of plant biochemistry, proposes a scientifically rigorous and logical biosynthetic route. We synthesize knowledge from the well-characterized phenylpropanoid and tyrosine metabolic pathways to construct a hypothetical framework for its formation.[3][4][5] This guide provides an in-depth exploration of the precursor pathways, key enzymatic reactions, and a proposed central condensation step analogous to known metabolic reactions, such as the biosynthesis of rosmarinic acid.[6][7] Furthermore, we outline a comprehensive experimental workflow designed to validate this proposed pathway, offering researchers a practical roadmap for future investigation.

Introduction: The Significance of Phenylpropanoid-Derived Compounds in Lotus japonicus

Lotus japonicus has emerged as an indispensable model organism for studying various aspects of plant biology, including symbiotic nitrogen fixation and secondary metabolism.[2][8] Its metabolome is a complex repository of compounds, many of which play crucial roles in plant defense, signaling, and adaptation to environmental stress.[9][10] Among these are molecules derived from the phenylpropanoid pathway, which converts the aromatic amino acids L-phenylalanine and L-tyrosine into a vast array of natural products, including flavonoids, isoflavonoids, lignins, and phenolic acids.[5][11]

The compound 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid is a structurally intriguing molecule that suggests a convergence of primary and secondary metabolism. Its backbone consists of two distinct moieties:

  • A (4-hydroxyphenyl)methyl group , which is unequivocally derived from the aromatic amino acid L-tyrosine via the shikimate and phenylpropanoid pathways.[3][12]

  • A 2-hydroxy-butanedioic acid (hydroxysuccinic acid) core, pointing to an origin from a C4 dicarboxylic acid, likely an intermediate of the tricarboxylic acid (TCA) cycle .

The potential for novel biological activity, stemming from this unique combination of a well-known pharmacophore (the phenolic group) and a central metabolism building block, makes understanding its biosynthesis a critical goal for drug discovery and metabolic engineering.

Proposed Biosynthetic Pathway

We propose a multi-stage biosynthetic pathway that originates from the shikimate pathway and the TCA cycle, culminating in a key condensation reaction followed by modification steps.

Stage 1: Synthesis of Phenylpropanoid Precursor from L-Tyrosine

The formation of the activated phenolic precursor, 4-coumaroyl-CoA, is a foundational process in plant metabolism.[11][13] L-tyrosine, itself a product of the shikimate pathway, serves as the primary building block.[14][15]

The conversion proceeds through the canonical general phenylpropanoid pathway, involving three key enzymes:

  • Phenylalanine/Tyrosine Ammonia Lyase (PAL/TAL): This enzyme catalyzes the initial non-oxidative deamination of L-tyrosine to form p-coumaric acid (or L-phenylalanine to cinnamic acid).[6][11]

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid. This step is essential if the pathway initiates from L-phenylalanine.[13]

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester 4-coumaroyl-CoA .[11][16] This activated intermediate is a critical branch-point for numerous downstream pathways.[4]

Stage 2: Supply of the C4 Dicarboxylic Acid Backbone

The butanedioic acid (succinic acid) moiety is proposed to originate from the TCA cycle, a central hub of primary metabolism. The most likely C4 donor is succinyl-CoA , a high-energy intermediate directly available from the cycle. Alternatively, oxaloacetate could also serve as a precursor, undergoing subsequent modification.

Stage 3: The Core Condensation and Modification Cascade

This stage represents the novel and unconfirmed portion of the pathway. We hypothesize a sequence of events analogous to other known condensation reactions between phenylpropanoids and organic acids, such as in the biosynthesis of rosmarinic acid where 4-coumaroyl-CoA is condensed with 4-hydroxyphenyllactate.[7][17]

Hypothetical Pathway:

  • Condensation: An acyltransferase or synthase enzyme catalyzes a Claisen-like condensation between 4-coumaroyl-CoA and succinyl-CoA . This reaction would form a β-keto acid intermediate.

  • Reduction & Decarboxylation/Rearrangement: The resulting intermediate would be highly unstable. It likely undergoes a series of rapid enzymatic modifications, including reduction of the keto group and potential rearrangements, to form a more stable phenylpropanoid-butanedioic acid conjugate.

  • Saturation of the Propenoate Side Chain: The double bond in the propenoate side chain of the 4-coumaroyl moiety must be reduced. This is likely accomplished by a reductase enzyme, converting the coumaroyl group to a phloretin-like dihydro-coumaroyl structure.

  • Hydroxylation: A final hydroxylation step at the C2 position of the butanedioic acid backbone, catalyzed by a hydroxylase (likely a P450 monooxygenase or a 2-oxoglutarate-dependent dioxygenase), would yield the final product: 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid .

The following diagram illustrates this proposed biosynthetic route.

Biosynthesis_Pathway cluster_shikimate Shikimate & Phenylpropanoid Pathway cluster_tca TCA Cycle cluster_core Proposed Core Biosynthesis Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate Tyrosine L-Tyrosine Chorismate->Tyrosine pCoumaric p-Coumaric Acid Tyrosine->pCoumaric PAL/TAL pCoumaroylCoA 4-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL Condensation Condensation (Acyltransferase?) pCoumaroylCoA->Condensation TCA ... SuccinylCoA Succinyl-CoA TCA->SuccinylCoA TCA_out ... SuccinylCoA->TCA_out SuccinylCoA->Condensation Intermediate Putative Intermediate Condensation->Intermediate [Unstable] Reduction Reduction (Reductase) Intermediate->Reduction Hydroxylation Hydroxylation (Hydroxylase) Reduction->Hydroxylation FinalProduct 2-hydroxy-2-[(4-hydroxyphenyl) methyl]butanedioic acid Hydroxylation->FinalProduct

Caption: Proposed biosynthetic pathway for 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid.

A Framework for Experimental Validation

Trustworthiness in proposing a novel pathway requires a self-validating system of experimental inquiry. The following workflow outlines a logical, multi-pronged approach to test the proposed biosynthetic route in L. japonicus.

Step 1: Metabolomic Analysis for Intermediate Detection

The foundational step is to confirm the presence of the final compound and its proposed precursors in L. japonicus tissues.

Protocol: Targeted LC-MS/MS Metabolite Profiling

  • Plant Material: Grow L. japonicus (e.g., ecotype Gifu) under controlled conditions. To potentially increase secondary metabolite production, include treatment groups with elicitors such as methyl jasmonate, salicylic acid, or symbiotic partners like Mesorhizobium loti.[8][18] Harvest root and shoot tissues separately and immediately flash-freeze in liquid nitrogen.

  • Extraction: Homogenize frozen tissue and perform a polar extraction using a solution of 80% methanol with internal standards (e.g., isotopically labeled tyrosine).

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the compounds.

    • Mass Spectrometry: Operate a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) in both positive and negative ionization modes.

    • Method: Develop a Multiple Reaction Monitoring (MRM) method using authentic standards for L-tyrosine, p-coumaric acid, and (if synthesizable) the final target compound. Monitor for the predicted mass transitions of the proposed intermediates.

  • Data Analysis: Quantify the abundance of target metabolites across different tissues and treatments. A correlation in the accumulation of the precursors and the final product under specific conditions provides initial associative evidence.

Step 2: Transcriptomic Analysis to Identify Candidate Genes

Identifying the genes whose expression patterns correlate with compound accumulation is key to finding the novel enzymes.

Workflow: RNA-Seq and Co-expression Network Analysis

  • Sample Collection: Use the same tissues from the metabolomic analysis (control vs. elicitor-treated).

  • RNA-Seq: Extract high-quality total RNA, prepare sequencing libraries, and perform deep sequencing.

  • Differential Expression Analysis: Identify genes that are significantly upregulated in the elicitor-treated samples where the target compound is most abundant.

  • Co-expression Analysis: Use tools like WGCNA (Weighted Gene Co-expression Network Analysis) to find modules of genes that are co-expressed with known phenylpropanoid pathway genes (e.g., PAL, 4CL).

  • Candidate Selection: Prioritize genes within these modules that are annotated as acyltransferases, reductases, and hydroxylases for further functional characterization.

Step 3: In Vitro and In Vivo Functional Characterization

This final stage provides direct proof of enzyme function.

Protocol: Heterologous Expression and Enzyme Assays

  • Gene Cloning: Clone the full-length coding sequences of candidate genes into an expression vector (e.g., pET vector for E. coli or a yeast expression vector).

  • Protein Expression: Transform the constructs into the expression host and induce protein production. Purify the recombinant enzymes using affinity chromatography (e.g., His-tag).

  • Enzyme Assays:

    • For the putative Acyltransferase: In a reaction buffer, combine the purified enzyme with the substrates 4-coumaroyl-CoA and succinyl-CoA. Monitor the reaction using HPLC or LC-MS to detect the formation of the condensed product.

    • For Reductases/Hydroxylases: Use the product from the previous successful reaction as a substrate for the candidate reductase and hydroxylase enzymes, including necessary co-factors (NADPH, O2, etc.).

  • In Vivo Validation: Use CRISPR/Cas9 or RNAi to knock down the expression of the validated candidate genes in L. japonicus. The resulting mutant plants should show a significant reduction or complete absence of the target compound, providing the ultimate proof of the gene's role in the pathway.

The diagram below outlines this comprehensive validation workflow.

Validation_Workflow cluster_phase1 Phase 1: Associative Evidence cluster_phase2 Phase 2: Functional Genomics cluster_phase3 Phase 3: In Planta Validation start Hypothesized Pathway Metabolomics Metabolite Profiling (LC-MS/MS) start->Metabolomics Transcriptomics Transcriptomics (RNA-Seq) start->Transcriptomics Correlation Correlate Metabolite & Transcript Levels Metabolomics->Correlation Transcriptomics->Correlation Gene_ID Identify Candidate Genes (Acyltransferases, etc.) Correlation->Gene_ID High Correlation Cloning Heterologous Expression & Protein Purification Gene_ID->Cloning Assays In Vitro Enzyme Assays Cloning->Assays Function_Confirmed Enzyme Function Confirmed? Assays->Function_Confirmed Function_Confirmed->Gene_ID No, Select New Candidates Mutagenesis Gene Knockdown/Knockout (CRISPR/RNAi) Function_Confirmed->Mutagenesis Yes Phenotyping Metabolite Analysis of Mutant Plants Mutagenesis->Phenotyping Pathway_Validated Pathway Validated Phenotyping->Pathway_Validated

Caption: A multi-phase workflow for the experimental validation of the proposed pathway.

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for understanding the biosynthesis of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid in Lotus japonicus. By grounding our proposed pathway in the well-documented principles of phenylpropanoid and primary metabolism, we offer a clear and logical starting point for research. The true value of this model lies in its testability, and the comprehensive validation workflow presented here outlines a clear path from associative evidence to definitive genetic and biochemical proof.

Successful elucidation of this pathway will not only contribute to the fundamental knowledge of plant metabolic networks but also open avenues for the biotechnological production of this and related molecules. For drug development professionals, identifying the biosynthetic enzymes provides novel targets for metabolic engineering to enhance production in either native or heterologous systems, paving the way for sustainable sourcing of potentially valuable therapeutic compounds.

References

  • Wang, Y., et al. (2019). General and specialized tyrosine metabolism pathways in plants. aBIOTECH, 1(1), 5-18. [Link]

  • Kuhn, H., et al. (2023). Primary and Secondary Metabolites in Lotus japonicus. Journal of Agricultural and Food Chemistry, 71(30), 11243–11275. [Link]

  • Li, Y., et al. (2024). Comparative Genomics of Lotus japonicus Reveals Insights into Proanthocyanidin Accumulation and Abiotic Stress Response. International Journal of Molecular Sciences, 25(8), 4488. [Link]

  • Kuhn, H., et al. (2023). Primary and Secondary Metabolites in Lotus japonicus. ResearchGate. [Link]

  • Rispail, N., et al. (2010). Secondary metabolite profiling of the model legume Lotus japonicus during its symbiotic interaction with Mesorhizobium loti. ResearchGate. [Link]

  • Wang, E., et al. (2023). Untargeted metabolomics reveals novel metabolites in Lotus japonicus roots during arbuscular mycorrhiza symbiosis. The New Phytologist, 238(5), 2146–2160. [Link]

  • Schenck, C. A., & Maeda, H. A. (2018). Tyrosine biosynthesis, metabolism, and catabolism in plants. Phytochemistry, 149, 82-102. [Link]

  • Wang, Y., et al. (2019). General and specialized tyrosine metabolism pathways in plants. PubMed. [Link]

  • Pérez-Rontomé, C., et al. (2020). Flavonoids and Isoflavonoids Biosynthesis in the Model Legume Lotus japonicus; Connections to Nitrogen Metabolism and Photorespiration. Plants, 9(6), 779. [Link]

  • Kelly, S., et al. (2025). Exo-oligosaccharide signaling in Lotus japonicus roots promotes synthesis and secretion of symbiotic phenylpropanoids resulting in increased production of Nod factors in rhizobia. The New Phytologist. [Link]

  • M. C. Palma, et al. (2015). Modulation of phenolic metabolism under stress conditions in a Lotus japonicus mutant lacking plastidic glutamine synthetase. Frontiers in Plant Science, 6, 789. [Link]

  • Pérez-Rontomé, C., et al. (2020). Flavonoids and Isoflavonoids Biosynthesis in the Model Legume Lotus japonicus; Connections to Nitrogen Metabolism and Photorespiration. PubMed. [Link]

  • Schenck, C. A. (2017). Tyrosine Biosynthetic Pathways and Their Functions in Legumes. UWDC Search. [Link]

  • Ali, B., et al. (2023). Rosmarinic Acid as Bioactive Compound: Molecular and Physiological Aspects of Biosynthesis with Future Perspectives. MDPI. [Link]

  • Petersen, M., et al. (2009). Evolution of rosmarinic acid biosynthesis. Phytochemistry, 70(15-16), 1663-79. [Link]

  • Pérez-Rontomé, C., et al. (2020). Flavonoids and Isoflavonoids Biosynthesis in the Model Legume Lotus japonicus; Connections to Nitrogen Metabolism and Photorespiration. ResearchGate. [Link]

  • Kim, K. W., et al. (2021). Independent evolution of rosmarinic acid biosynthesis in two sister families under the Lamiids clade of flowering plants. Journal of Biological Chemistry, 297(1), 100823. [Link]

  • Petersen, M., et al. (2009). Evolution of rosmarinic acid biosynthesis. UTM. [Link]

  • Jedrzejczyk, I., et al. (2021). Seasonal Variations of Rosmarinic Acid and Its Glucoside and Expression of Genes Related to Their Biosynthesis in Two Medicinal and Aromatic Species of Salvia subg. Perovskia. Semantic Scholar. [Link]

  • Louie, G. V., et al. (2010). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. Plant Physiology, 154(2), 547-553. [Link]

  • BRENDA. Pathway maps - Phenylpropanoid biosynthesis. BRENDA Enzyme Database. [Link]

  • Widhalm, J. R., & Dudareva, N. (2019). The Phenylpropanoid Case – It Is Transport That Matters. Frontiers in Plant Science, 10, 1422. [Link]

  • Aggarwal, B. B., et al. (2004). An outline of the enzymes involved in the phenylpropanoid pathway... ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: High-Purity Extraction of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid (Fukiic Acid) from Plant Tissue

Abstract This document provides a comprehensive, multi-stage protocol for the extraction, purification, and isolation of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, commonly known as Fukiic acid, from plant ti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, multi-stage protocol for the extraction, purification, and isolation of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, commonly known as Fukiic acid, from plant tissues, particularly Petasites japonicus (Butterbur). Fukiic acid and its derivatives are phenolic compounds of significant interest for their potential bioactivities.[1] The described methodology is designed to yield a high-purity final product by systematically removing extraneous plant metabolites through a series of optimized extraction and chromatographic steps. The protocol emphasizes not only the procedural steps but also the underlying scientific principles, ensuring adaptability and reproducibility for research and development applications.

Introduction and Scientific Principle

2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid (Fukiic Acid) is a plant-derived phenolic acid.[2] Structurally, it is characterized by hydroxyl and carboxylic acid functional groups, which define its polarity and chemical reactivity. These properties are central to the entire extraction and purification strategy.

The protocol is founded on a gradient of polarity and molecular interaction. An initial solvent extraction solubilizes a broad range of polar to moderately polar metabolites. This crude extract is then subjected to a series of chromatographic separations that sequentially fractionate the mixture based on hydrophobicity, molecular size, and finally, high-resolution reversed-phase partitioning to isolate the target compound with high purity.

The workflow follows a logical progression from coarse to fine separation, beginning with a bulk extraction and culminating in a highly specific purification step, a strategy adapted from established methods for natural product isolation.[3]

Materials and Reagents

Equipment Reagents & Consumables
High-speed blender or grinderPlant tissue (e.g., Petasites japonicus leaves), lyophilized
Lyophilizer (Freeze-dryer)Methanol (HPLC Grade)
Rotary evaporatorEthanol (99% and 70%, v/v)
Chromatography columns (glass, various sizes)Deionized (DI) Water
Peristaltic pump or FPLC/MPLC systemAcetonitrile (HPLC Grade)
Fraction collectorFormic Acid (LC-MS Grade)
HPLC system with DAD/UV detectorDiaion® HP-20 Resin
pH meterSephadex® LH-20 Resin
Analytical balanceC18 Reversed-Phase Silica Gel (for flash chromatography)
Glassware (beakers, flasks, etc.)0.45 µm Syringe filters

Experimental Workflow Overview

The entire process can be visualized as a multi-stage funnel, progressively enriching the concentration and purity of Fukiic acid.

G cluster_prep Sample Preparation cluster_extract Primary Extraction & Precipitation cluster_purify Chromatographic Purification Cascade cluster_final Final Product & Analysis Start Plant Tissue (e.g., Petasites japonicus) Grind Grinding & Lyophilization Start->Grind Extract Solvent Extraction (80% Methanol) Grind->Extract Concentrate Rotary Evaporation & Freeze-Drying Extract->Concentrate Precipitate Ethanol Precipitation (70% EtOH) Concentrate->Precipitate Diaion Diaion® HP-20 Adsorption Chromatography Precipitate->Diaion Sephadex Sephadex® LH-20 Size Exclusion/Affinity Diaion->Sephadex C18 Reversed-Phase C18 Chromatography Sephadex->C18 Final High-Purity Fukiic Acid C18->Final QC QC Analysis (HPLC-DAD, MS, NMR) Final->QC G cluster_c18 Reversed-Phase C18 Purification Load Load Sephadex Fraction (dissolved in mobile phase A) Wash Wash with 100% Mobile Phase A (5% ACN + 0.1% Formic Acid) Load->Wash Elute Apply Linear Gradient (5% to 60% ACN over 30 min) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by HPLC-DAD Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Final Pure Fukiic Acid Pool->Final

Sources

Application

Application Note: Preparation and Validation of 2-Hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid Standard Solutions for LC-MS/MS

Executive Summary This application note details the optimized protocol for the preparation, handling, and LC-MS/MS validation of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid , commonly known as eucomic acid . As...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the preparation, handling, and LC-MS/MS validation of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid , commonly known as eucomic acid . As a critical bioactive phenolic dicarboxylic acid, eucomic acid serves as a primary biomarker in the metabolomic profiling of Ginkgo biloba extracts[1], Opuntia ficus-indica[2], and soybean (Glycine max) pigmentation pathways[3]. This guide provides a self-validating analytical framework designed to overcome the specific physicochemical challenges of this molecule, ensuring high-fidelity quantitative data for drug development and plant metabolomics.

Chemical Rationale & Analyte Properties (Causality)

Eucomic acid (Chemical Formula: C11H12O6, Exact Mass: 240.0634 Da) contains a malic acid core (two carboxylic acid groups) and a phenolic benzyl moiety[4]. These structural features dictate strict experimental parameters:

  • The Solvent Stability Causality: Standard solutions of dicarboxylic acids are highly susceptible to degradation when stored in 100% methanol. Over time, particularly under slightly acidic conditions, the carboxylic acid groups undergo slow methyl esterification, artificially lowering the standard's active concentration. To thermodynamically inhibit ester formation while maintaining the solubility of the hydrophobic benzyl ring, all primary stock solutions must be prepared in 50% aqueous methanol[1].

  • The Ionization Paradox: To achieve sharp peak shapes and optimal retention on a reversed-phase C18 column, the LC mobile phase must be highly acidic (e.g., 0.1%–0.3% formic acid) to suppress the ionization of the carboxylic acid moieties[5]. Conversely, mass spectrometric detection is vastly superior in Negative Electrospray Ionization (ESI-) mode. Fortunately, the ESI source provides sufficient energy to overcome the acidic mobile phase, easily stripping a proton from the phenolic or carboxylic sites to form a robust [M-H]- precursor ion at m/z 239.05[4].

Self-Validating Experimental Protocol

Materials & Reagents
  • Analyte: Eucomic acid reference standard (Purity ≥ 98.5%).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

Stock Solution Preparation

Step 1: Primary Stock Solution (1.0 mg/mL)

  • Accurately weigh 10.0 mg of eucomic acid reference standard into a 10 mL amber volumetric flask.

  • Add 5.0 mL of LC-MS grade MeOH and sonicate for 2 minutes until fully dissolved.

  • Bring to volume (10.0 mL) with ultrapure water to achieve a final solvent composition of 50% MeOH/H2O[1]. Store at -20°C.

Step 2: Independent QC Stock Solution Self-Validating Step: A secondary, independent primary stock solution must be weighed and prepared by a different analyst. This ensures that any systematic weighing error in the primary calibration stock is immediately detected during the accuracy validation phase.

Step 3: Intermediate Working Solutions Dilute the primary stock 1:100 with 50% MeOH to create a 10 µg/mL intermediate working solution.

Calibration Curve Preparation

Using the 10 µg/mL intermediate solution, prepare a 7-point serial dilution curve. To prevent matrix effects (ion suppression) from skewing results during actual sample analysis, these standards should ideally be spiked into a surrogate matrix or analyzed using a stable-isotope-labeled internal standard (SIL-IS).

Table 1: Serial Dilution Scheme for Eucomic Acid Calibration Curve

Standard LevelFinal Concentration (ng/mL)Volume of Standard AddedVolume of Diluent (50% MeOH)
Std 7 (ULOQ) 1000100 µL of 10 µg/mL Working Sol.900 µL
Std 6 500500 µL of Std 7500 µL
Std 5 250500 µL of Std 6500 µL
Std 4 100200 µL of Std 6800 µL
Std 3 50500 µL of Std 4500 µL
Std 2 10100 µL of Std 4900 µL
Std 1 (LLOQ) 1100 µL of Std 2900 µL
Quality Control & System Suitability Tests (SST)

Prepare Quality Control (QC) samples from the Independent QC Stock at Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) concentrations. Self-Validating Step: Before running the analytical batch, inject the Mid-QC six consecutive times. The batch may only proceed if the Relative Standard Deviation (RSD) of the eucomic acid peak area is < 2.0% and retention time drift is < 0.1 minutes. Inject a blank (50% MeOH) immediately after the ULOQ to verify that column carryover is < 20% of the LLOQ signal.

LC-MS/MS Analytical Conditions

Chromatographic Separation

A reversed-phase gradient is employed to separate eucomic acid from highly polar matrix interferents. Formic acid ensures the dicarboxylic acid remains protonated during the run[5].

Table 2: LC Gradient Elution Profile Column: C18 (100 x 2.1 mm, 1.7 µm) | Flow Rate: 0.35 mL/min | Column Temp: 40°C

Time (min)Mobile Phase A (0.1% FA in H2O)Mobile Phase B (Acetonitrile)
0.095%5%
2.095%5%
8.070%30%
10.010%90%
12.010%90%
12.195%5%
15.095%5%
Mass Spectrometry (MRM) Parameters

Detection is performed in Multiple Reaction Monitoring (MRM) mode using Negative ESI. The primary fragmentation pathway involves the loss of carbon dioxide (-44 Da) from the malic acid core[5].

Table 3: Optimized MRM Transitions for Eucomic Acid

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
Eucomic Acid239.05195.05-60-15Quantifier
Eucomic Acid239.05135.05-60-25Qualifier

Workflow Visualization

G Stock Primary Stock (1.0 mg/mL) Solvent: 50% MeOH/H2O Working Working Solutions (10 µg/mL & 1 µg/mL) Stock->Working Volumetric Dilution CalCurve Calibration Standards (1 - 1000 ng/mL) Working->CalCurve Serial Dilution QC Quality Control (QC) Low, Mid, High Working->QC Independent Prep SST System Suitability Test (6x Mid-QC Injections) CalCurve->SST Pre-run Check QC->SST Pre-run Check LCMS LC-MS/MS Analysis (ESI- MRM Mode) SST->LCMS Pass Criteria Met Validation Data Validation (Accuracy ±15%, RSD <15%) LCMS->Validation Data Processing

Fig 1. Self-validating workflow for Eucomic Acid LC-MS standard preparation and analysis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid

Welcome to the technical support guide for 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid (also known by its synonym, Eucomic Acid). This document is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid (also known by its synonym, Eucomic Acid). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound in aqueous buffer systems. We will delve into the physicochemical rationale behind its low solubility and provide actionable, step-by-step protocols to achieve your desired concentrations.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid poorly soluble in neutral aqueous buffers?

A1: The solubility of this compound is governed by its molecular structure, which contains multiple ionizable functional groups: two carboxylic acids and one phenolic hydroxyl group.[1] At neutral pH (~7), the carboxylic acid groups are mostly deprotonated (negatively charged), which aids solubility. However, the phenolic hydroxyl group (pKa ~10) remains protonated, and the overall molecule retains significant non-polar character from its benzene ring and hydrocarbon backbone. This balance of polar and non-polar regions limits its miscibility with water, a highly polar solvent. One source explicitly notes its low solubility in water.[1]

Q2: What are the key chemical properties I need to be aware of?

A2: The key properties are the acid dissociation constants (pKa) of its functional groups. While direct experimental values for this specific molecule are not widely published, we can provide robust estimates based on structurally similar compounds.

  • Carboxylic Acid Groups (pKa1 & pKa2): The butanedioic acid (succinic acid) backbone contains two carboxylic acid groups. The presence of a hydroxyl group on the C2 carbon makes it analogous to malic acid, which has pKa values of approximately 3.4 and 5.1.[2][3] Therefore, you should expect the two carboxylic acid protons of your compound to have pKa values in the range of 3.0-5.5 .

  • Phenolic Hydroxyl Group (pKa3): The hydroxyl group on the phenyl ring behaves like a typical phenol. The pKa for phenol is approximately 10.[4] For similar structures like p-hydroxyphenylacetic acid, this value is also around 10.[5] We can therefore estimate the phenolic pKa to be ~10 .

  • Tertiary Alcohol Group: The hydroxyl group on the butanedioic acid backbone is a tertiary alcohol. Its pKa is very high (likely >14) and will not ionize in typical aqueous buffers, so it does not play a role in pH-mediated solubility enhancement.[6]

Q3: What is the most direct method to improve its solubility?

A3: pH adjustment is the most effective and straightforward method. By raising the pH of the aqueous buffer, you deprotonate the acidic functional groups, converting the molecule into a more polar and highly soluble salt (anion). This is a standard technique for organic acids.[2]

Q4: Are there alternatives if pH modification is not suitable for my experiment?

A4: Yes. If the pH must be fixed for experimental reasons (e.g., cell-based assays, enzyme kinetics), several other techniques can be employed, including the use of co-solvents , surfactants , or complexing agents . These methods work by modifying the properties of the solvent to make it more favorable for the solute.

Part 2: In-Depth Troubleshooting & Experimental Protocols

This section provides a logical workflow for systematically improving the solubility of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid. We will begin with the most common and effective method, pH adjustment, and then proceed to alternative strategies.

Workflow for Solubility Enhancement

SolubilityWorkflow start Start: Undissolved Compound ph_adjust Strategy 1: pH Adjustment (Primary Method) start->ph_adjust check_solubility1 Is solubility sufficient AND pH compatible with experiment? ph_adjust->check_solubility1 cosolvent Strategy 2: Co-solvent Addition (e.g., DMSO, Ethanol) check_solubility1->cosolvent No success Success: Compound Solubilized check_solubility1->success Yes check_solubility2 Is solubility sufficient AND co-solvent compatible? cosolvent->check_solubility2 excipients Strategy 3: Excipients (e.g., Surfactants, Cyclodextrins) check_solubility2->excipients No check_solubility2->success Yes excipients->success Yes fail Consult Further (e.g., formulation specialist) excipients->fail No

Caption: Decision workflow for solubilizing the target compound.

Strategy 1: pH Adjustment (Primary Method)

Causality: The solubility of an ionizable compound is lowest near its isoelectric point and increases dramatically as the pH is adjusted away from the pKa values of its functional groups. By raising the pH of the buffer significantly above the pKa values of the carboxylic acid groups (pKa1 ~3.5, pKa2 ~5.0), we convert them into their highly soluble carboxylate salt forms.

Predicted Ionization States vs. pH
pH RangeCarboxylic Group 1 (pKa ~3.5)Carboxylic Group 2 (pKa ~5.0)Phenolic Group (pKa ~10)Predominant ChargeExpected Aqueous Solubility
< 3 COOH (Neutral)COOH (Neutral)OH (Neutral)0Very Low
4 - 5 COO⁻ (Anionic)COOH (Neutral)OH (Neutral)-1Low to Moderate
6 - 9 COO⁻ (Anionic)COO⁻ (Anionic)OH (Neutral)-2Good to High
> 11 COO⁻ (Anionic)COO⁻ (Anionic)O⁻ (Anionic)-3Very High
Step-by-Step Protocol for pH-Mediated Solubilization
  • Select an Appropriate Buffer: Choose a buffer system with a pKa value close to your desired final pH. For a target pH of 7.4, Phosphate-Buffered Saline (PBS) or HEPES are excellent choices. Avoid using acetate or citrate buffers if your target pH is above 6, as they have poor buffering capacity in that range.

  • Prepare a Concentrated Stock Solution: a. Weigh out the desired amount of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid powder. b. Add a small volume of a basic solution, such as 0.1 M NaOH or 0.1 M KOH, dropwise while stirring or vortexing. The goal is to create a high pH environment to dissolve the compound as its salt. c. Continue adding the basic solution until the solid is fully dissolved. This will create a concentrated stock solution with a high pH.

  • Adjust to Final Concentration and pH: a. To a larger volume of your chosen aqueous buffer (e.g., PBS pH 7.4), slowly add the concentrated stock solution from step 2b. b. Monitor the pH of the final solution using a calibrated pH meter. c. If the pH is too high, adjust it downwards by adding a dilute acid (e.g., 0.1 M HCl). If the pH is too low, add a dilute base (e.g., 0.1 M NaOH). Make these additions slowly, especially when nearing the target pH, to avoid "overshooting" and causing precipitation.

  • Final Filtration: Once the desired concentration and pH are achieved and the solution is clear, it is good practice to filter it through a 0.22 µm syringe filter to remove any potential micro-precipitates or particulates.

Trustworthiness Check: The clarity of the final solution after pH adjustment and filtration is a primary indicator of successful solubilization. For quantitative confirmation, a sample can be analyzed by HPLC to determine the actual concentration in solution.

Strategy 2: Co-solvent Addition

Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[7] This "polarity reduction" makes the solvent system more favorable for dissolving organic molecules that have significant non-polar regions, like the phenyl group in your compound.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

  • Polyethylene glycol (PEG)

Step-by-Step Protocol for Co-solvent Use
  • Prepare a High-Concentration Stock in 100% Co-solvent: a. Dissolve the 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid in a minimal volume of 100% DMSO (or another suitable organic solvent). This compound is reported to be soluble in organic solvents like ethanol.[1] b. Ensure the compound is fully dissolved to create a concentrated stock (e.g., 100 mM).

  • Dilute into Aqueous Buffer: a. Vigorously stir or vortex your target aqueous buffer. b. Slowly add the concentrated organic stock solution dropwise into the stirring buffer. This technique, often called "precipitation by addition," helps to disperse the compound rapidly and avoid localized high concentrations that can lead to precipitation.

  • Mind the Final Co-solvent Concentration: The final concentration of the organic co-solvent should be kept to a minimum, as it may affect your downstream experiment. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid cytotoxicity.

Trustworthiness Check: Visually inspect the final solution for any cloudiness or precipitate. If observed, the solubility limit in that specific co-solvent/buffer mixture has been exceeded. The compatibility of the final co-solvent concentration with the intended assay must be verified.

Strategy 3: Use of Solubilizing Excipients

Causality: If pH and co-solvents are not viable options, specialized excipients can enhance solubility through non-covalent interactions.

  • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles—spherical structures with a hydrophobic core and a hydrophilic shell. The non-polar parts of your compound can partition into the hydrophobic core, effectively "dissolving" it in the aqueous phase.[3]

    • Examples: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Kolliphor® EL.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The phenyl group of your compound can fit into this cavity, forming an "inclusion complex" that has significantly higher aqueous solubility.

    • Examples: β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD).

General Protocol for Using Excipients
  • Prepare the aqueous buffer containing the desired concentration of the excipient (e.g., 1-5% w/v HP-β-CD).

  • Slowly add the powdered 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid to this solution while stirring.

  • Allow the mixture to stir for several hours or overnight at a controlled temperature to ensure equilibrium is reached.

  • Centrifuge or filter the solution to remove any undissolved solid. The supernatant contains the solubilized compound.

References
  • Malic Acid | C4H6O5 | CID 525 . PubChem. [Link]

  • Malic acid . Bionity. [Link]

  • Eucomic acid . ChemBK. [Link]

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids . MDPI. [Link]

  • Showing NP-Card for p-hydroxy phenylacetic acid (NP0332544) . NP-MRD. [Link]

  • Molar‐Scale Phenolic Acid Decarboxylation Using Thermostable Biocatalysts and Enzyme‐Compatible Deep Eutectic Solvents . PMC. [Link]

  • Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture . Dergipark. [Link]

  • pKa Data Compiled by R. Williams pKa Values . Organic Chemistry Data. [Link]

  • pKa values for hydroxyphenylacetic acid isomers and its radical cations calculated using the PM6 semiempirical method . ResearchGate. [Link]

  • The pK a values of phenolic compounds obtained by spectrometric method in MeCN-water media . ResearchGate. [Link]

  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents . ResearchGate. [Link]

  • Approximate pKa chart of the functional groups: values to know . Unknown Source. [Link]

  • 5.5: Acid-base Properties of Phenols . Chemistry LibreTexts. [Link]

  • 4-Hydroxyphenylacetic acid . China Chemical Manufacturer. [Link]

  • Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) . FooDB. [Link]

  • HYDROXYBUTANEDIOIC ACID . Ataman Kimya. [Link]

  • Showing metabocard for p-Hydroxyphenylacetic acid (BMDB0000020) . BMRB. [Link]

  • 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite . MDPI. [Link]

  • Determination of the pKa values of some biologically active and inactive hydroxyquinones . Scielo. [Link]

  • Determination of ionization constants (PKA) of β-hydroxy-β-arylalkanoic acids using high-pressure liquid chromatography . SciSpace. [Link]

  • 2-hydroxy-2-(2-oxopropyl)butanedioic Acid | C7H10O6 | CID 61987 . PubChem. [Link]

  • 2-Hydroxy-2-(isobutyl)succinic acid . J-GLOBAL. [Link]

  • Butanedioic acid, 2-hydroxy-2-(1-methylethyl), dimethyl ester . NIST WebBook. [Link]

  • CID 161123855 | C8H12O10 . PubChem. [Link]

  • Eucomic Acid | C11H12O6 | CID 23757219 . PubChem. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector . ResearchGate. [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry . MDPI. [Link]

  • Eucomic acid, (-)- (CHEBI:67353) . EMBL-EBI. [Link]

  • labetalol . E-learning. [Link]

  • γ-Butyrolactone . Wikipedia. [Link]

  • Determination of the pKa value of the hydroxyl group in the alpha-hydroxycarboxylates citrate, malate and lactate by 13C NMR: implications for metal coordination in biological systems . PubMed. [Link]

  • Labetalol EP Impurity A . Pharmace Research Laboratory. [Link]

  • Labetalol | C19H24N2O3 | CID 3869 . PubChem. [Link]

  • Solubility and toxicity of resin acids . ResearchGate. [Link]

Sources

Optimization

troubleshooting poor peak shape in 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid HPLC analysis

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the HPLC analysis of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid. This guide is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the HPLC analysis of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to address common chromatographic challenges encountered during the analysis of this polar, multi-acidic compound. The following troubleshooting guides and FAQs are structured to provide not only solutions but also a deeper understanding of the chromatographic principles at play.

Understanding the Analyte: A Chromatographer's Perspective

Before diving into troubleshooting, it is crucial to understand the chemical nature of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid. Its structure contains several key functional groups that dictate its behavior in reversed-phase HPLC:

  • Two Carboxylic Acid Groups: These are the primary acidic centers. Their state of ionization is highly dependent on the mobile phase pH.

  • One Phenolic Hydroxyl Group: This group is weakly acidic and can engage in hydrogen bonding and secondary interactions with the stationary phase.

  • One Aliphatic Hydroxyl Group: A polar functional group that contributes to the overall hydrophilicity of the molecule.

The presence of multiple ionizable, polar groups makes achieving a sharp, symmetrical peak shape a common challenge. Most issues, particularly peak tailing, stem from unwanted secondary interactions with the stationary phase or a mixed-mode retention mechanism due to partial ionization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Peak Tailing
Q1: Why is my peak for 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid exhibiting significant tailing?

Peak tailing is the most common issue for this type of analyte. It occurs when a fraction of the analyte molecules are retained more strongly than the bulk, leading to a drawn-out, asymmetrical peak.

Primary Causes & Mechanisms:

  • Secondary Silanol Interactions: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface.[1][2][3] These silanols are acidic (pKa ~3.5-4.5) and can become ionized (Si-O⁻) at moderate pH values.[1] Your analyte's hydroxyl and carboxylic acid groups can interact with these sites through hydrogen bonding or ion-exchange, creating a strong, secondary retention mechanism that results in tailing.[3][4][5][6]

  • Mobile Phase pH Near Analyte pKa: Your analyte has multiple pKa values associated with its carboxylic and phenolic groups. If the mobile phase pH is too close to one of these pKa values, the analyte will exist as a mixture of ionized and non-ionized forms.[7] These two forms have different retention times, and their co-elution leads to a broad, tailing, or split peak.[7][8]

  • Column Contamination or Degradation: Over time, columns can accumulate strongly retained sample components or experience stationary phase degradation.[5] This can create new active sites that cause peak tailing.[5]

Troubleshooting Protocol for Peak Tailing

This protocol provides a logical workflow to diagnose and resolve peak tailing.

G start Peak Tailing Observed ph_check Step 1: Mobile Phase pH Optimization start->ph_check ph_low Action: Lower Mobile Phase pH to 2.5 - 3.0 using an acid modifier (e.g., 0.1% Formic Acid). ph_check->ph_low Is pH > 3.5? column_check Step 2: Column Hardware & Chemistry Evaluation ph_check->column_check Issue Persists ph_rationale Rationale: Suppress ionization of analyte's carboxylic acids AND surface silanol groups. ph_low->ph_rationale resolved Peak Shape Improved ph_low->resolved Success column_type Action: Use a modern, high-purity, end-capped C18 column or consider alternative chemistries (e.g., Polar-Embedded, Phenyl-Hexyl). column_check->column_type Using older column? system_check Step 3: System & Sample Parameter Verification column_check->system_check Issue Persists column_rationale Rationale: End-capping minimizes active silanol sites. Alternative phases offer different selectivity and reduced secondary interactions. column_type->column_rationale column_type->resolved Success system_actions Actions: - Reduce injection mass (dilute sample) to check for overload. - Ensure sample solvent is weaker than or matches mobile phase. - Check for extra-column volume (fittings, tubing). system_check->system_actions system_actions->resolved Success

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Methodologies:

  • Mobile Phase pH Adjustment:

    • Objective: To ensure both the analyte and the silanol groups are in a single, non-ionized state.

    • Protocol: Prepare a mobile phase with a pH between 2.5 and 3.0. A common and effective choice is 0.1% formic acid in water for the aqueous portion.[5][9] This low pH fully protonates the carboxylic acid groups of your analyte, making it more hydrophobic and retained by the C18 phase.[10] It also suppresses the ionization of residual silanols, minimizing secondary ionic interactions.[5]

    • Verification: A significant improvement in peak symmetry upon lowering the pH strongly indicates that mixed-mode ionization or silanol interactions were the root cause.[7][11]

  • Column Selection and Care:

    • Objective: To use a stationary phase with minimal active sites.

    • Protocol: If peak tailing persists at low pH, evaluate your column. Modern, high-purity silica columns that are extensively end-capped are designed to shield residual silanols and reduce their impact.[2][5] If you are using an older column, consider replacing it.

    • Alternative Chemistries: For challenging polar acidic compounds, consider columns with alternative stationary phases.[12][13] A phenyl-hexyl phase can provide different selectivity for aromatic compounds through pi-pi interactions, potentially improving peak shape.[5][14] Polar-embedded or polar-endcapped columns are also designed to improve the peak shape of polar analytes.

Column Type Key Feature Benefit for Polar Acids Example Phases
High-Purity End-Capped C18 Low silanol activity due to exhaustive end-capping.Reduces secondary ionic interactions causing tailing.[5]Waters BEH C18, Agilent ZORBAX Eclipse Plus C18
Phenyl-Hexyl Phenyl rings in the stationary phase.Offers alternative selectivity (pi-pi interactions) for aromatic analytes. Stable in highly aqueous mobile phases.[14]Phenomenex Luna Omega PS C18, Agilent ZORBAX Eclipse Plus Phenyl-Hexyl
Polar-Embedded/Aqua A polar group embedded in the alkyl chain.Improves peak shape for polar compounds and prevents phase collapse in 100% aqueous mobile phase.[15][16]Waters Atlantis, Phenomenex Luna Omega Polar C18
Category 2: Peak Fronting
Q2: My peak is fronting. What does this indicate and how do I fix it?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but points to a different set of problems. It suggests that a portion of the analyte molecules are traveling through the column faster than the main band.

Primary Causes & Mechanisms:

  • Sample Overload: This is the most frequent cause of peak fronting.[17] Injecting too high a concentration (mass overload) or too large a volume (volume overload) can saturate the stationary phase at the column inlet, causing excess analyte to move down the column more rapidly.[15][18][19]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, the sample band will not load onto the column head in a tight, focused band.[17][18] This is especially problematic in gradient elution during the initial, weak mobile phase conditions.

  • Column Degradation: A physical disruption of the column packing bed, such as a void or channel at the column inlet, can create a pathway for a portion of the sample to bypass the packed bed, leading to premature elution and a fronting peak.[19][20]

Troubleshooting Protocol for Peak Fronting

G start Peak Fronting Observed overload_check Step 1: Check for Sample Overload start->overload_check overload_action Action: Inject a 10-fold dilution of the sample. Alternatively, reduce injection volume. overload_check->overload_action solvent_check Step 2: Verify Sample Solvent Compatibility overload_action->solvent_check Fronting persists resolved Peak Shape Restored overload_action->resolved Fronting is gone solvent_action Action: Re-dissolve sample in the initial mobile phase or a weaker solvent. solvent_check->solvent_action column_check Step 3: Inspect Column for Physical Damage solvent_action->column_check Fronting persists solvent_action->resolved Fronting is gone column_action Action: Disconnect column and inspect inlet for a void. If found, replace the column. column_check->column_action column_action->resolved Problem identified

Caption: Troubleshooting workflow for peak fronting.

Step-by-Step Methodologies:

  • Test for Sample Overload:

    • Objective: To determine if the amount of analyte injected is saturating the column.

    • Protocol: Prepare and inject a sample that has been diluted 10-fold and 100-fold with the mobile phase. If the peak shape becomes symmetrical, you have confirmed mass overload.[15]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[17][21]

  • Evaluate Sample Solvent:

    • Objective: To ensure the sample is introduced to the column in a weak solvent.

    • Protocol: The ideal sample solvent is the initial mobile phase itself.[17] If your sample is dissolved in a strong organic solvent like 100% acetonitrile or methanol, and your mobile phase starts at 5% organic, this mismatch can cause severe peak distortion.

    • Solution: Evaporate the sample and reconstitute it in the initial mobile phase. If solubility is an issue, use the minimum amount of organic solvent necessary and ensure the final sample solvent is weaker than the mobile phase.

Category 3: General Peak Broadening
Q3: All the peaks in my chromatogram, including my target analyte, are broad. What are the likely causes?

When all peaks are uniformly broad, it typically points to a system-wide issue rather than a specific chemical interaction.

Primary Causes & Mechanisms:

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread out before and after it passes through the column.[5] This is often referred to as "band broadening."[21]

  • Low Flow Rate: Every column has an optimal flow rate for maximum efficiency. Operating at a flow rate that is too low can increase diffusion and lead to broader peaks.[22]

  • High Detector Data Rate: If the detector's data acquisition rate is too slow relative to the peak width, it will not capture enough data points across the peak, resulting in a broad, jagged appearance.[21][23]

  • Column Contamination/Void: A partially blocked inlet frit or a void at the head of the column can cause band broadening for all analytes.[19][22]

Troubleshooting Protocol for General Peak Broadening
  • Inspect System Connections: Ensure you are using narrow-bore (e.g., 0.005" I.D.) tubing and that all fittings are properly seated to minimize dead volume.[15][21]

  • Optimize Flow Rate: Consult the column manufacturer's guidelines for the optimal flow rate for your column's dimensions.[22]

  • Adjust Detector Settings: Ensure your detector's data collection rate is fast enough to acquire at least 15-20 data points across each peak.[21]

  • Column Maintenance: If the problem persists, try flushing the column or back-flushing it (if the manufacturer permits) to remove contaminants.[22] If a void is suspected, the column likely needs to be replaced.[20]

References
  • Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. Retrieved from [Link]

  • Troubleshooting HPLC- Fronting Peaks. (2014, March 27). Restek Resource Hub. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.
  • Choosing Columns for Polar Acidic Molecules. (2022, May 20). Phenomenex. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved from [Link]

  • Peak Fronting, Column Life and Column Conditioning. (2025, November 27). LCGC International. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

  • HPLC: What to do in case of peaks being too broad? (2017, June 23). KNAUER. Retrieved from [Link]

  • Video Notes LC Troubleshooting Series Peak Broadening. (n.d.). Agilent. Retrieved from [Link]

  • Dolan, J. W. (1986).
  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (n.d.). Phenomenex. Retrieved from [Link]

  • What To Do When Chromatographic Peaks Are Wider in HPLC. (2025, February 11). ALWSCI. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. Retrieved from [Link]

  • Waters Column Selection Guide for Polar Compounds. (n.d.). Waters Corporation. Retrieved from [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). ACD/Labs. Retrieved from [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9). LCGC International. Retrieved from [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Agilent. Retrieved from [Link]

  • Common Mistakes in Preparing Samples for Chromatography. (n.d.). Biotage. Retrieved from [Link]

  • Walpitachathurangi. (2026, January 26). Common Mistakes in HPLC Method Development. Medium. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • HPLC Troubleshooting - Tailing Peaks. (2022, August 26). Shimadzu UK Limited. Retrieved from [Link]

  • Solving Common Errors in HPLC. (n.d.). Chromatography Today. Retrieved from [Link]

  • Selecting an organic modifier for reversed-phase chromatography. (n.d.). Crawford Scientific. Retrieved from [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (2026, February 5). LCGC International. Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved from [Link]

  • Quantitation Error Factors in Sample Preparation. (n.d.). Shimadzu. Retrieved from [Link]

  • Rathore, A. S., et al. (2015). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants.
  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (2002, December). LCGC Europe.
  • Hanna, M. H., et al. (2006). A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid.
  • Hanna, M. H., et al. (2006). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. ResearchGate. Retrieved from [Link]

  • Analysis of pharmaceuticals, steroids and antibiotics using UHPLC- Orbitrap mass spectrometry with enhanced sensitivity, selectivity and minimal matrix effects. (n.d.). Thermo Fisher Scientific.
  • de Klerck, K., et al. (2013). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.
  • Extraction and Characterization of Flavanol-Rich Nutraceuticals Based on High-Performance Liquid Chromatography. (2022, March 30). University of Barcelona Digital Repository. Retrieved from [Link]

  • Allen, L. V. Jr., & Erickson, M. A. 3rd. (1996). Stability of labetalol hydrochloride, metoprolol tartrate, verapamil hydrochloride, and spironolactone with hydrochlorothiazide in extemporaneously compounded oral liquids. American Journal of Health-System Pharmacy, 53(19), 2304-2309.
  • Compatibility and Chemical Stability Study of Bilayer Tablets Pharmaceutical Dosage Form of Aspirin/Clopidogrel as Eudragit L100 Polymer Main Excipient. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. (2019, December 4). MDPI. Retrieved from [Link]

  • Labetalol Hydrochloride – Loxapine Hydrochloride. (n.d.). In Trissel's Stability of Compounded Formulations, 6th Edition. PharmacyLibrary. Retrieved from [Link]

  • US Patent No. US20080031944A1. (2008). Google Patents.

Sources

Troubleshooting

handling impurities in commercial 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid samples

Target Molecule: Eucomic Acid / (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid CAS Number: 60449-48-1 (R-enantiomer) / 42151-32-6 (Racemate)[][2] Eucomic acid is a highly valued bioactive phenolic acid, utili...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Eucomic Acid / (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid CAS Number: 60449-48-1 (R-enantiomer) / 42151-32-6 (Racemate)[][2]

Eucomic acid is a highly valued bioactive phenolic acid, utilized extensively in drug development for its ability to stimulate cytochrome c oxidase in human keratinocytes and its role as a botanical leaf-opening factor[3][4][5]. However, because commercial samples are derived from either botanical extraction (e.g., Opuntia ficus-indica, Lotus japonicus) or complex total synthesis, they frequently harbor distinct impurity profiles that can confound sensitive biological assays[4][5][6].

As a Senior Application Scientist, I have designed this technical guide to help you diagnose, quantify, and eliminate these impurities using field-proven, self-validating methodologies.

Section 1: Diagnostic FAQs — Identifying the Source of Your Impurities

Q1: My commercial sample claims >98% purity by UV-HPLC, but my cellular assays show inconsistent cytochrome c oxidase stimulation. Why is the purity misleading? The Causality: The discrepancy stems from the molecule's origin and the limitations of UV detection. Natural extracts from Opuntia or Vanda teres frequently co-extract piscidic acid , a structurally homologous phenylpyruvic acid derivative[6][7]. Because piscidic acid differs from eucomic acid only by an additional hydroxyl group on the benzyl ring, it shares a nearly identical UV absorption profile at 280 nm[6]. Standard UV-HPLC will merge these peaks, artificially inflating the purity score.

Q2: I am observing a gradual color change (browning) in my eucomic acid stock solutions. Is the compound degrading? The Causality: Yes. The 4-hydroxyphenyl moiety of eucomic acid is highly susceptible to auto-oxidation, especially in alkaline buffers or upon prolonged exposure to light and oxygen. This oxidation leads to the formation of reactive quinones, which subsequently polymerize into dark, melanin-like pigments[8]. Mitigation: Always reconstitute eucomic acid in weakly acidic buffers (pH 4.5–5.5) or anhydrous organic solvents (e.g., 100% DMSO). Store aliquots at -20°C under an argon atmosphere[].

Q3: My cells are dying rapidly upon introducing the eucomic acid sample. Could the purification method be the culprit? The Causality: If your commercial batch was purified using Ion-Pair High-Speed Countercurrent Chromatography (IP-HSCCC) utilizing heptafluorobutyric acid (HFBA), highly toxic perfluoro salts of eucomic acid may have formed[9]. These perfluorinated artifacts are severely cytotoxic in-vitro. You must perform a secondary clean-up using Preparative RP-HPLC with 0.1% formic acid to liberate the target molecule from these toxic ion-pairing agents[9].

Section 2: Quantitative Impurity Profiling

To effectively troubleshoot your sample, you must first identify the specific contaminants. The table below summarizes the most common impurities based on the manufacturing origin of the eucomic acid.

ImpurityChemical NatureOriginDiagnostic Marker (LC-MS)Mitigation Strategy
Piscidic Acid Phenylpyruvic acid derivativeNatural extraction (Opuntia, Lotus)m/z 255 [M-H]⁻Prep RP-HPLC (Isocratic 27% MeOH/H₂O)
Narcissin / Rutin Glycosylated flavonoidsNatural extractionm/z 623 / 609 [M-H]⁻Solid Phase Extraction (SPE) / RP-HPLC
O-Benzyl-L-Tyrosine Protected amino acidSynthetic precursorm/z 270 [M-H]⁻Extended hydrogenation / RP-HPLC
Palladium (Pd) Heavy metal catalystSynthetic route (Allylic alkylation)ICP-MS detectionMetal scavengers (e.g., SiliaMetS Thiol)
Perfluoro Salts Toxic ion-pairing artifactsIP-HSCCC purificationm/z 213 (HFBA trace)RP-HPLC with 0.1% Formic acid

Section 3: Experimental Protocols for Purification and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . You will not only purify the sample but analytically prove the removal of the specific impurities.

Protocol A: LC-ESI-MS/MS Profiling for Impurity Identification

Electrospray ionization in negative mode (ESI-) is highly sensitive for phenolic acids, allowing the definitive differentiation of eucomic acid from piscidic acid based on molecular weight[7].

  • Sample Preparation: Dissolve 1 mg of the commercial eucomic acid in 1 mL of 50% Methanol/H₂O containing 0.1% Formic Acid. Filter through a 0.22 μm PTFE syringe filter.

  • Chromatographic Setup: Utilize an Acquity UPLC BEH C18 column (150 mm × 2.1 mm, 1.7 μm)[10].

  • Gradient Elution: Run a gradient of 0.1% Formic Acid in H₂O (Mobile Phase A) and Acetonitrile (Mobile Phase B). Start at 5% B, increasing to 100% B over 20 minutes at a flow rate of 0.3 mL/min[10].

  • Mass Spectrometry: Operate the MS in ESI- negative mode. Set a low collision energy (6 eV) for precursor ion detection[10].

  • System Validation: Monitor the Extracted Ion Chromatograms (EIC). Eucomic acid will appear at m/z 239 [M-H]⁻ . If a peak appears at m/z 255[M-H]⁻ , your sample is contaminated with piscidic acid[7]. If m/z 270 is present, the sample contains synthetic O-benzyl-L-tyrosine impurities[5].

Protocol B: Preparative RP-HPLC Purification

To separate eucomic acid from closely eluting flavonoids and piscidic acid without introducing toxic ion-pairing agents, a mild formic acid/methanol system is strictly enforced[9][10].

  • System Setup: Equip a semi-preparative RP-HPLC system with a C18 column (250 × 10 mm, 5 μm).

  • Solvent System: Employ an isocratic elution using 27% MeOH/H₂O supplemented with 0.1% Formic Acid at a flow rate of 2.0 mL/min[10]. Causality: The 27% organic modifier provides the exact theoretical plates needed to resolve the single hydroxyl group difference between eucomic and piscidic acid.

  • Injection & Collection: Load up to 50 mg of the crude sample. Collect the fraction corresponding to the eucomic acid peak (typically monitoring UV at 280 nm, but cross-referenced with your LC-MS retention time).

  • Lyophilization: Freeze-dry the collected fractions immediately. Causality: Leaving eucomic acid in methanol for extended periods will cause esterification of the butanedioic acid carboxyl groups.

  • Validation Step (Critical): Re-inject a 10 μg/mL solution of the lyophilized powder into the analytical LC-MS system (Protocol A). The purification is only validated if the m/z 255 (piscidic acid) and m/z 609 (rutin) peaks are completely absent[6][10].

Section 4: Troubleshooting Workflow Diagram

G Start Commercial Eucomic Acid Sample (Purity Assessment) LCMS LC-MS/MS Profiling (ESI- Negative Mode) Start->LCMS Nat Natural Extract Origin (e.g., Opuntia/Lotus) LCMS->Nat m/z 255, 609 detected Syn Synthetic Origin (Pd-Catalyzed Alkylation) LCMS->Syn m/z 270, Pd traces detected Imp1 Piscidic Acid & Flavonoid Impurities Nat->Imp1 Imp2 O-Benzyl-Tyrosine & Enantiomeric Impurities Syn->Imp2 Pur1 Preparative RP-HPLC (Formic Acid/MeOH) Imp1->Pur1 Pur2 Chiral Chromatography & ICP-MS Pd Scavenging Imp2->Pur2 End >99% Pure (R)-Eucomic Acid Ready for Bioassays Pur1->End Pur2->End

Workflow for identifying and resolving eucomic acid impurities based on synthesis origin.

Sources

Optimization

Technical Support Center: Troubleshooting False Positives in 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid Colorimetric Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with artificially inflated readings when quantifying 2-hydroxy-2-[(4-hydroxyphenyl)methyl]but...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with artificially inflated readings when quantifying 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid (commonly known as eucomic acid ).

Eucomic acid is a critical phenolic biomarker primarily found in Opuntia (prickly pear) and Eucomis species. However, its quantification via standard colorimetric and fluorometric assays is notoriously prone to false positives. This guide is designed to move beyond generic advice by addressing the exact physicochemical mechanisms driving these errors—specifically, spectral overlap and redox competition—and providing self-validating protocols to isolate the true eucomic acid signal.

Causal Mechanisms: Why False Positives Occur

The root cause of false positives lies in the complex biochemical matrix of the source plants. Eucomic acid is routinely co-extracted with betalains (betacyanins and betaxanthins) and other potent reducing agents like ascorbic acid and piscidic acid.

In spectrophotometric assays (e.g., LOX/RNO or Folin-Ciocalteu), these co-extractants cause severe interference:

  • Spectral Overlap: Betalains absorb strongly between 480 nm and 530 nm. This broad absorption tail overlaps with the detection windows of many colorimetric probes, artificially inflating absorbance readings or acting as an inner filter that quenches fluorescence emission[1].

  • Redox Competition: Eucomic acid is a relatively weak reducing agent compared to co-extracted ascorbic acid or piscidic acid. In electron-transfer assays, these competing molecules reduce the colorimetric reagent much faster, masking the true eucomic acid concentration[2].

Quantitative Interference Profiles

To understand the magnitude of these interferences, review the quantitative spectral and redox properties of common co-extractants summarized below.

Table 1: Quantitative Spectral and Redox Properties of Common Interferents

InterferentChemical ClassPeak Absorbance (λmax)LOX-FL Antioxidant Capacity (μmol Trolox eq./mg)Primary Interference MechanismImpact on Colorimetric Assay
Indicaxanthin Betaxanthin480 nm104.0Spectral overlap / Inner filter effectSevere quenching at λexc 485 nm
Betanin Betacyanin535 nm32.0Spectral overlap / Inner filter effectFalse positive in LOX/RNO; Quenching in LOX-FL
Piscidic Acid Phenolic Acid~270 nm< 10.0Redox competitionFalse positive in Folin-Ciocalteu
Ascorbic Acid Vitamin245 nmModerateStrong electron donorFalse positive in redox colorimetry

Diagnostic FAQs

Q: Why am I seeing an artificially high eucomic acid concentration when using the LOX/RNO spectrophotometric assay? A: This is a classic case of spectral overlap caused by betalains. In the LOX/RNO assay, you monitor the bleaching of p-nitrosodimethylaniline at 440 nm. However, betalains like indicaxanthin and betanin absorb strongly between 480 nm and 530 nm. Their broad absorption tails overlap with the 440 nm detection window, causing an artificial increase in absorbance. This masks the bleaching effect and registers as a massive false positive for eucomic acid ([1]([Link])).

Q: How do I prevent fluorescence quenching in the LOX-FL assay for eucomic acid? A: When using the traditional LOX-FL method (fluorometric monitoring), high concentrations of betalains act as inner filters. They absorb the excitation light (λexc 485 nm) and quench the emission (λemi 515 nm)[3]. To troubleshoot this, you must switch to spectrophotometric monitoring of the LOX-FL reaction at 485 nm. This bypasses the fluorometric quenching and requires lower sample volumes, significantly reducing pigment interference.

Q: My Folin-Ciocalteu (FC) assay yields a false positive for eucomic acid in Opuntia root extracts. What is the causal mechanism? A: The FC assay is not specific to eucomic acid; it measures the total reducing capacity of a sample via the electron-transfer reduction of phosphomolybdic/phosphotungstic acid complexes. Opuntia root extracts contain up to 147.82 mg/g of total phenolics, including highly reactive compounds like piscidic acid[2]. These co-extractants donate electrons to the FC reagent much faster than eucomic acid. To resolve this, you must implement an orthogonal separation step (see Protocol 1) prior to colorimetric quantification.

Troubleshooting Workflow

TroubleshootingFlow Start False Positive Detected in Eucomic Acid Assay CheckAbs Check Absorbance Spectrum (400-600 nm) Start->CheckAbs IsPigment Peak at 480-530 nm? (Betalain Interference) CheckAbs->IsPigment RedoxInterference Redox Interference (Ascorbic/Piscidic Acid) IsPigment->RedoxInterference No (Redox Issue) SPE Perform SPE Cleanup (Remove Pigments) IsPigment->SPE Yes (Pigment Overlap) HPLC Orthogonal Validation (UHPLC-DAD-MS/MS) RedoxInterference->HPLC Complex Matrix Kinetic Use Kinetic Blanking RedoxInterference->Kinetic Assay-Specific Fix SPE->HPLC

Figure 1: Decision tree for troubleshooting false positives in eucomic acid colorimetric workflows.

Self-Validating Experimental Protocols

To guarantee trustworthiness in your data, every protocol must act as a self-validating system. Do not rely on colorimetry alone if your matrix is heavily pigmented.

Protocol 1: Solid-Phase Extraction (SPE) Cleanup for Pigment Removal

Objective: Isolate eucomic acid from betalains and ascorbic acid to eliminate spectral and redox false positives. Causality: Eucomic acid (pKa ~ 3.5) must be fully protonated to interact with a hydrophobic C18 silica phase. Acidifying the extract suppresses ionization, allowing eucomic acid to bind, while highly polar interferents (like ascorbic acid) wash through.

Step-by-Step Methodology:

  • Sample Conditioning: Acidify 1 mL of the crude extract with 0.1% formic acid to reach pH ~3.0.

  • Column Equilibration: Condition a C18 SPE cartridge (500 mg) with 5 mL of LC-MS grade methanol, followed by 5 mL of 0.1% aqueous formic acid.

  • Loading: Load the acidified extract onto the cartridge at a flow rate of 1 mL/min.

    • Self-Validation Check: Collect the flow-through. If it is highly colored (red/yellow), betalains are failing to bind, which confirms the successful removal of highly polar betaxanthins from the column.

  • Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water. This removes ascorbic acid and residual sugars.

  • Elution: Elute eucomic acid using 5 mL of 20% methanol in 0.1% formic acid.

    • Self-Validation Check: The eluate should be optically clear. If a pink/yellow tint persists, betalains are co-eluting, indicating the methanol concentration is too high and must be reduced to 15%.

  • Quantification: Proceed with your colorimetric assay using the optically clear eluate.

Protocol 2: Orthogonal Validation via UHPLC-DAD-ESI-MS/MS

Objective: When colorimetric assays fail due to complex matrices, use mass spectrometry to definitively quantify eucomic acid. Causality: Eucomic acid and piscidic acid differ by exactly one hydroxyl group. Colorimetric redox profiles cannot distinguish them, but mass spectrometry separates them by a distinct 16 Da mass shift.

Step-by-Step Methodology:

  • Preparation: Filter the SPE eluate from Protocol 1 through a 0.22 μm PTFE syringe filter.

  • Chromatography: Inject 5 μL onto a C18 column (e.g., 3 × 75 mm, 2.7 μm) maintained at 30 °C. Use a mobile phase gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Detection: Monitor absorbance at 280 nm (DAD) and configure the ESI-MS in negative ionization mode.

  • Identification: Eucomic acid will elute and present a characteristic deprotonated molecular ion [M-H]⁻ at m/z 239 ([4]([Link])).

    • Self-Validation Check: Ensure baseline separation from piscidic acid, which yields an [M-H]⁻ at m/z 255. This 16 Da difference is the definitive proof that your eucomic acid peak is free of piscidic acid interference.

References

  • Gómez-Maqueo, A., et al. "In Vitro Antioxidant Capacity of Opuntia spp. Fruits Measured by the LOX-FL Method and its High Sensitivity Towards Betalains." Plant Foods for Human Nutrition, 2021. URL:[Link]

  • Benramdane, E., et al. "Identification, Quantification, and Antioxidant Evaluation of Phenolic Compounds from Colored Opuntia ficus-indica (L.) Roots Using UHPLC-DAD-ESI-MS/MS." Antioxidants, 2025. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

eucomic acid vs 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid structural comparison

An in-depth structural and functional profiling guide comparing the trivial nomenclature of Eucomic Acid against its systematic IUPAC identity, designed for researchers in pharmacognosy, chemical biology, and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and functional profiling guide comparing the trivial nomenclature of Eucomic Acid against its systematic IUPAC identity, designed for researchers in pharmacognosy, chemical biology, and drug development.

Executive Summary: The Identity Paradox in Nomenclature

In drug discovery and natural product isolation, the dichotomy between trivial botanical names and systematic IUPAC nomenclature often creates artificial silos in literature mining. The comparison between Eucomic acid and 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid is a textbook example of this phenomenon: they are the exact same chemical entity (PubChem CID: 23757219) [1].

While the trivial name "Eucomic acid" is predominantly used in plant physiology (particularly regarding nyctinastic leaf movement) [2], the systematic IUPAC name provides the precise topological map required by synthetic chemists and structural biologists to predict solubility, reactivity, and receptor-binding pharmacophores. This guide deconstructs the molecule through its systematic framework, bridging its botanical origins with its emerging pharmacological applications, such as glutaminase inhibition [3].

Structural Deconstruction & Nomenclature Comparison

To understand the molecule's behavior in biological assays and chromatographic systems, we must translate its systematic name into functional chemical domains.

  • "butanedioic acid" (The Core): This indicates a 4-carbon dicarboxylic acid backbone, identical to succinic acid. This highly polar domain dictates the molecule's hydrophilicity, its acidic pKa (~3.0–4.2), and its ability to form strong hydrogen bond networks with target proteins.

  • "2-hydroxy" (The Alpha-Modification): A hydroxyl group at the C2 position transforms the succinic acid core into a malic acid derivative, introducing a chiral center (typically the (2R)-enantiomer in nature) and increasing metal-chelating potential.

  • "[(4-hydroxyphenyl)methyl]" (The Aromatic Tail): A p-hydroxybenzyl group attached to the C2 carbon. This phenolic ring is the engine behind the molecule's antioxidant capacity (ROS scavenging) and provides the hydrophobic bulk necessary for specific enzymatic pocket binding.

Table 1: Chemical Identifiers & Physicochemical Profiling
Property / FeatureTrivial ProfileSystematic Profile
Primary Identifier Eucomic Acid2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid
Origin of Name Botanical (Eucomis autumnalis, Lotus japonicus)IUPAC Structural Rules
Molecular Formula C₁₁H₁₂O₆C₁₁H₁₂O₆
Molecular Weight 240.21 g/mol 240.21 g/mol
SMILES N/AC1=CC(=CC=C1CC(CC(=O)O)(C(=O)O)O)O
Key Functional Groups "Phenolic compound"Phenol, Tertiary Alcohol, Dicarboxylic Acid
Primary Utility Literature mining, Plant biologyRational drug design, LC-MS/MS library matching

Biological Mechanisms & Pharmacological Targets

By mapping the structural domains identified in the IUPAC name to biological functions, we can elucidate the molecule's mechanism of action across different disciplines.

1. Nyctinastic Regulation (Plant Physiology): In the model legume Lotus japonicus, (R)-eucomic acid acts as a potent Leaf-Opening Factor (LOF) [2]. It functions by selectively targeting the extensor motor cells in the plant's pulvini. By modulating ion channel activity (specifically triggering K+ influx or preventing efflux), it drives osmotic water uptake, causing the cells to swell and the leaves to open, counteracting the effects of leaf-closing factors (LCFs).

2. Glutaminase Inhibition (Oncology/Metabolism): Recent patent literature highlights eucomic acid (and its salts) as a targeted glutaminase inhibitor [3]. Tumor cells often reprogram their metabolism to rely heavily on glutamine (glutamine addiction). By inhibiting glutaminase, the dicarboxylic acid backbone of eucomic acid likely acts as a structural mimic of glutamate/glutamine, competitively binding the enzyme's active site and starving the tumor microenvironment of essential metabolic intermediates.

3. Antioxidant Activity: The p-hydroxybenzyl moiety donates hydrogen atoms to reactive oxygen species (ROS), stabilizing free radicals through resonance across the phenolic ring. This makes it a valuable compound in mitigating oxidative stress [4].

Systems Visualization: Biological & Pharmacological Workflow

G Eucomic Eucomic Acid (2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid) Nyctinasty Nyctinastic Regulation (Leaf-Opening Factor) Eucomic->Nyctinasty Botanical Role Glutaminase Glutaminase Inhibition (Cancer/Metabolism Target) Eucomic->Glutaminase Pharmacological Target Antioxidant Antioxidant Activity (ROS Scavenging) Eucomic->Antioxidant Chemical Property PlantSource Botanical Extraction (Lotus japonicus, Opuntia spp.) PlantSource->Eucomic Extraction Synthesis Asymmetric Total Synthesis (Palladium-catalyzed) Synthesis->Eucomic Synthesis MotorCells Extensor Motor Cells (Ion Efflux Modulation) Nyctinasty->MotorCells Targets TumorCells Tumor Microenvironment (Metabolic Reprogramming) Glutaminase->TumorCells Modulates

Caption: Diagram illustrating the biological origins, systematic roles, and pharmacological targets of Eucomic Acid.

Experimental Methodologies: Extraction & Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is dictated by the structural properties revealed in the molecule's IUPAC nomenclature.

Protocol A: Solid-Liquid Extraction from Plant Matrices

This protocol is optimized for extracting highly polar phenolic acids from root or leaf biomass (e.g., Opuntia ficus-indica or Lotus japonicus)[4].

  • Biomass Preparation: Lyophilize the plant tissue and mill to a particle size of <250 µm.

    • Causality: Lyophilization prevents the thermal degradation of the phenolic ring, while milling maximizes the surface-area-to-volume ratio for optimal solvent penetration.

  • Maceration: Suspend 1.0 g of the powdered biomass in 100 mL of a 1:1 (v/v) Methanol/Water solution.

    • Causality: This specific binary solvent system is critical. Methanol disrupts the cellular matrix and solubilizes the aromatic p-hydroxybenzyl ring, while water is strictly required to solvate the highly polar, hydrogen-bonding butanedioic acid backbone.

  • Extraction Dynamics: Stir continuously at 900 rpm for 24 hours in amber, light-protected flasks at room temperature.

    • Causality: Phenolic compounds are highly susceptible to UV-induced photodegradation and oxidation. Ambient temperature prevents the thermal breakdown of the dicarboxylic acid core.

  • Clarification: Centrifuge the homogenate at 4000 × g for 15 minutes. Decant the liquid supernatant and filter through a 0.45 µm PTFE syringe filter prior to chromatographic analysis.

Protocol B: UHPLC-DAD-ESI-MS/MS Structural Profiling

A validated method for the quantification and structural confirmation of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid.

  • Mobile Phase Configuration:

    • Phase A: Ultrapure Water + 0.1% Formic Acid.

    • Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Causality: The addition of 0.1% formic acid lowers the mobile phase pH to ~2.7. Because the pKa of the carboxyl groups on the butanedioic acid backbone is between 3.0 and 4.2, this acidic environment ensures the molecule remains fully protonated (neutral). This prevents peak tailing and ensures sharp, reproducible retention on the hydrophobic C18 stationary phase.

  • Gradient Elution: Operate at a flow rate of 0.45 mL/min. Initiate a shallow gradient from 1% B to 31% B over 30 minutes.

    • Causality: Due to the molecule's high polarity, a slow introduction of the organic modifier prevents it from co-eluting in the void volume with primary plant metabolites (e.g., sugars and amino acids).

  • Mass Spectrometry (ESI-MS/MS): Operate the Electrospray Ionization (ESI) source in Negative Ion Mode .

    • Causality: The dual carboxylic acid groups and the phenolic hydroxyl group readily donate protons. Negative mode ESI will yield a strong, dominant pseudo-molecular ion [M-H]⁻ at m/z 239.05, providing high specificity and signal-to-noise ratio for quantification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23757219, Eucomic Acid" PubChem. Available at: [Link]

  • Ueda, M., et al. "Bioorganic studies on the nyctinastic leaf-movement of plants." Journal of the Japanese Society for Chemical Biology (J-Stage). Available at: [Link]

  • Google Patents. "Glutaminase inhibitor" Patent WO2023145880A1.
  • MDPI. "Identification, Quantification, and Antioxidant Evaluation of Phenolic Compounds from Colored Opuntia ficus-indica (L.) Roots Using UHPLC-DAD-ESI-MS/MS." Antioxidants. Available at: [Link]

Comparative

Cross-Validation of 2-Hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid Quantification Methods: A Comparative Guide

Introduction to the Analyte 2-Hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid , universally known as eucomic acid (CAS: 60449-48-1), is a bioactive phenolic acid characterized by a malic acid core substituted with a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analyte

2-Hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid , universally known as eucomic acid (CAS: 60449-48-1), is a bioactive phenolic acid characterized by a malic acid core substituted with a 4-hydroxybenzyl group. It is a critical secondary metabolite found in Opuntia ficus-indica (prickly pear)[1], Ginkgo biloba seeds[2], and Crataegus pinnatifida (hawthorn)[3].

Because eucomic acid exhibits significant pharmacological properties—including antitussive effects, antioxidant capacity, and the stimulation of cytochrome c oxidase for cellular anti-aging—accurate quantification is essential for both pharmacokinetic tracking[4] and botanical quality control[2]. This guide objectively compares the three primary analytical methodologies used to quantify eucomic acid, providing researchers with field-proven, self-validating protocols.

Methodological Landscape & Decision Logic

Selecting the appropriate quantification method depends entirely on the sample matrix complexity and the required sensitivity.

  • UHPLC-ESI-MS/MS is the gold standard for pharmacokinetic (PK) studies and trace analysis in biofluids, offering sub-ng/mL sensitivity[4].

  • HPLC-DAD is the workhorse for routine quality control (QC) of botanical extracts, leveraging the compound's strong UV chromophore[3].

  • GC-MS (SIM) serves as an orthogonal validation tool, particularly useful when LC-MS suffers from unresolvable matrix ion suppression, though it requires chemical derivatization[5].

DecisionMatrix A Sample Matrix (Plant Extract / Biofluid) B Target Sensitivity Level? A->B C Trace / Pharmacokinetics (LOD < 1 ng/mL) B->C D Routine QC / High Abundance (LOD ~ 1 µg/mL) B->D E UHPLC-ESI-MS/MS Negative MRM (m/z 239 -> 107) C->E F Matrix Interference? D->F G High Interference Requires Derivatization F->G H Low Interference Direct UV Detection F->H I GC-MS (SIM) m/z 107 G->I J HPLC-DAD 254 nm H->J

Decision matrix for eucomic acid quantification based on sensitivity and matrix interference.

Quantitative Data Presentation: Performance Comparison

The following table synthesizes the validated performance metrics of each platform based on recent phytochemical and pharmacokinetic literature[2][3][5].

ParameterUHPLC-ESI-MS/MSHPLC-DADGC-MS (SIM)
Primary Application Plasma PK, Trace Tissue ProfilingBotanical QC, High-Yield ExtractsOrthogonal Validation, Complex Lipids
Limit of Detection (LOD) < 0.5 ng/mL1.0 – 1.5 µg/mL0.35 µg/mL
Linear Dynamic Range 1 ng/mL – 1,000 ng/mL5 µg/mL – 200 µg/mL2 µg/mL – 500 µg/mL
Precision (RSD) < 5.0%1.80%3.1% – 5.6%
Recovery Rate 92% – 98%95% – 101%87% – 102%
Sample Prep Complexity Low (Protein Precipitation)Low (Dilute & Shoot)High (Esterification Required)

Detailed Methodologies & Self-Validating Protocols

Method A: UHPLC-ESI-MS/MS (The Gold Standard)

Causality & Mechanism: Eucomic acid (MW: 240.21) contains two carboxylic acid groups and a phenolic hydroxyl group. This highly acidic profile makes it exceptionally amenable to deprotonation in negative electrospray ionization (ESI-). The precursor ion [M−H]− at m/z 239 undergoes collision-induced dissociation (CID) to yield a dominant product ion at m/z 107, driven by the cleavage of the malic acid moiety to leave the stable 4-hydroxybenzyl fragment[4].

Self-Validating Protocol:

  • Internal Standard (IS) Spiking: Spike 50 µL of plasma or tissue homogenate with 10 µL of a structural analog (e.g., piscidic acid) at a known concentration. Validation check: IS area must remain within ±15% across all injections to rule out severe ion suppression.

  • Extraction: Add 150 µL of ice-cold 80% methanol/acetonitrile (1:1, v/v) to precipitate proteins. Vortex for 3 minutes.

  • Phase Separation: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant through a 0.22 µm PTFE filter.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm). Use Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile). Causality: 0.1% formic acid keeps the weak carboxylic acids protonated during the LC run, preventing peak tailing before they enter the ESI source.

  • Detection: Run in Multiple Reaction Monitoring (MRM) mode: m/z 239.0 → 107.0 (Quantifier) and m/z 239.0 → 149.0 (Qualifier).

ExtractionWorkflow S1 Homogenization 80% MeOH S2 Ultrasonication 15 min at 4°C S1->S2 S3 Centrifugation 15,000 × g S2->S3 S4 Filtration 0.22 µm PTFE S3->S4 S5 LC-MS/MS Injection 2 µL Volume S4->S5

Standardized self-validating extraction workflow for LC-MS/MS analysis of eucomic acid.
Method B: HPLC-DAD (Routine Botanical QC)

Causality & Mechanism: The aromatic ring of the 4-hydroxybenzyl group provides a robust UV absorbance profile. Scanning at 254 nm captures the π→π∗ transitions of the phenolic ring[3]. While less sensitive than MS, Diode-Array Detection (DAD) avoids matrix ionization effects, making it highly reliable for quantifying eucomic acid in dense botanical matrices like Crataegus pinnatifida leaves[3] or Ginkgo biloba granules[2].

Self-Validating Protocol:

  • Extraction: Weigh 0.5 g of pulverized plant material. Add 15 mL of 95% ethanol and 3 drops of 80% phosphoric acid (to stabilize the phenolic hydroxyls against oxidation).

  • Ultrasonication: Extract via ultrasonic bath for 15 minutes. Centrifuge at 4,000 rpm for 5 minutes.

  • Chromatography: Inject 10 µL onto a Hypersil BDS C18 column (250 mm × 4.6 mm, 5 µm).

  • Validation Check (Peak Purity): Utilize DAD software to perform a peak purity analysis. Validation check: The UV spectrum (210–400 nm) must remain >990/1000 identical across the upslope, apex, and downslope of the eucomic acid peak, proving no co-eluting matrix interference.

Method C: GC-MS (Derivatization-Dependent)

Causality & Mechanism: Eucomic acid is strictly non-volatile due to extensive intermolecular hydrogen bonding from its hydroxyl and carboxyl groups. To analyze it via gas chromatography, it must undergo esterification. Reacting the sample with a sulphuric acid-methanol solution selectively converts the carboxylic acids into methyl esters, drastically lowering the boiling point and increasing thermal stability[5].

Self-Validating Protocol:

  • Extraction & Drying: Extract the sample in ethanol, then evaporate to complete dryness under a gentle nitrogen stream. Causality: Water aggressively quenches the esterification reaction.

  • Derivatization: Add 2 mL of 5% H2​SO4​ -methanol solution. Incubate at 70°C for 2 hours.

  • Liquid-Liquid Extraction: Cool to room temperature, add 2 mL of ultra-pure water to stop the reaction, and extract the methylated derivatives using 2 mL of dichloromethane.

  • GC-MS Analysis: Inject 1 µL of the dichloromethane layer onto an HP-5MS capillary column. Operate the MS in Selected Ion Monitoring (SIM) mode targeting m/z 107 (the highly stable hydroxybenzyl/tropylium cation fragment)[5].

  • Validation Check: Run a derivatization blank (reagents only) to confirm no background contamination at m/z 107.

Conclusion

For modern drug development and pharmacokinetics, UHPLC-ESI-MS/MS is the mandatory choice due to its superior sensitivity and throughput[4]. However, for researchers standardizing raw botanical extracts (Opuntia, Ginkgo), HPLC-DAD provides a highly reproducible, cost-effective, and self-validating alternative[2][3]. GC-MS remains a powerful orthogonal technique, provided the laboratory strictly controls the moisture-sensitive esterification process[5].

Sources

Validation

2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid vs piscidic acid biological activity

As drug development increasingly looks toward plant-derived secondary metabolites for novel therapeutic scaffolds, understanding the structure-activity relationships of closely related phytochemicals is critical. Two suc...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly looks toward plant-derived secondary metabolites for novel therapeutic scaffolds, understanding the structure-activity relationships of closely related phytochemicals is critical. Two such compounds, eucomic acid and piscidic acid , are naturally occurring phenolic acids frequently co-extracted from plants like Opuntia ficus-indica (prickly pear)[1] and Glycine soja (wild soybean)[2].

Despite differing by only a single hydroxyl group, this minor structural divergence fundamentally shifts their lipophilicity, metal-chelating capacity, and primary biological targets. This guide provides an objective, data-driven comparison of their biological activities, underlying mechanisms, and laboratory validation protocols.

Chemical Profiling and Biosynthetic Relationship

  • Eucomic Acid : IUPAC name (2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid[3]. It features a malic acid derivative backbone.

  • Piscidic Acid : IUPAC name 2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid. It features a tartaric acid derivative backbone, possessing an additional hydroxyl group at the C3 position.

In plant secondary metabolism, these compounds are sequentially linked. The L1 enzyme (eucomic acid synthase) catalyzes the Claisen condensation of 4-hydroxyphenylpyruvate and acetyl-CoA to form eucomic acid[2]. Piscidic acid is subsequently derived from eucomic acid via a downstream, currently uncharacterized enzymatic oxidation[2].

Biosynthesis A 4-Hydroxyphenylpyruvate + Acetyl-CoA B L1 Enzyme (Eucomic Acid Synthase) A->B C Eucomic Acid (2-hydroxy-2-(4-hydroxybenzyl)butanedioic acid) B->C Claisen condensation D Unknown Oxidase (Hydroxylation) C->D E Piscidic Acid (2,3-dihydroxy-2-(4-hydroxybenzyl)butanedioic acid) D->E Downstream oxidation

Caption: Biosynthetic pathway demonstrating the structural derivation of piscidic acid from eucomic acid.

Divergent Biological Activities

The presence of the extra hydroxyl group in piscidic acid enhances its hydrophilicity and creates a potent bidentate chelation site. Conversely, eucomic acid's slightly higher lipophilicity allows for distinct intracellular interactions.

Eucomic Acid: Mitochondrial Respiration & Enzyme Inhibition
  • Mitochondrial Stimulation : Eucomic acid has been shown to significantly stimulate cytochrome c oxidase activity in human keratinocytes (HaCaT cells)[4]. By enhancing the terminal enzyme of the electron transport chain, it promotes cellular energy production without artificially increasing mitochondrial mass, making it a high-value target for anti-aging formulations[4].

  • Antiplasmodial Activity : In bioactivity-guided fractionations, eucomic acid demonstrated the highest inhibitory activity against the chloroquine-sensitive Plasmodium falciparum 3D7 strain[5].

  • Glutaminase Inhibition : Recent patent literature identifies eucomic acid as a functional glutaminase inhibitor[6], suggesting potential applications in oncology by starving glutamine-addicted tumor cells of tricarboxylic acid (TCA) cycle intermediates.

Piscidic Acid: Lipid Metabolism & Photoprotection
  • HMG-CoA Reductase Inhibition : Piscidic acid acts as a direct inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, exhibiting an IC50 of 149.6 µg/mL[7]. It also reduces cholesterol permeation through Caco-2 intestinal cell monolayers[8].

  • Iron Chelation & ROS Quenching : The 2,3-dihydroxy configuration allows piscidic acid to act as a powerful iron chelator. In skin tissue exposed to UV radiation, ferritin decomposes and liberates free Fe2+ ions, which catalyze the formation of highly reactive hydroxyl radicals. Piscidic acid binds these free Fe2+/Fe3+ ions, effectively neutralizing the oxidative cascade[7].

Targets Compound1 Eucomic Acid Target1 Cytochrome c Oxidase (Mitochondria) Compound1->Target1 Stimulates Target2 Glutaminase (Metabolism) Compound1->Target2 Inhibits Compound2 Piscidic Acid Target3 HMG-CoA Reductase (Cholesterol Synthesis) Compound2->Target3 Inhibits Target4 Fe2+ Chelation (ROS Prevention) Compound2->Target4 Chelates

Caption: Divergent cellular targets and molecular mechanisms of eucomic and piscidic acids.

Quantitative Data Comparison

CompoundPrimary Cellular TargetModulatory EffectKey Metric / PotencyPrimary Application Niche
Eucomic Acid Cytochrome c OxidaseActivationActive at 0.81 µM (60x lower conc. than resveratrol)[4]Cellular respiration, Anti-aging
Eucomic Acid P. falciparum 3D7InhibitionIC50 = 17.68 µg/mL (in crude extract)[5]Anti-malarial therapeutics
Piscidic Acid HMG-CoA ReductaseInhibitionIC50 = 149.6 µg/mL[7]Hypercholesterolemia management
Piscidic Acid Free Fe2+/Fe3+ IonsChelationHigh affinity complexation[7]Dermatological photoprotection

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for researchers aiming to benchmark these compounds.

Protocol A: Cytochrome c Oxidase Activity Assay (Validating Eucomic Acid)

Rationale: Whole-cell lysates contain background oxidoreductases that confound results. Isolating intact mitochondria ensures that the oxidation of ferrocytochrome c is exclusively mediated by Complex IV (Cytochrome c oxidase).

  • Cell Culture & Treatment : Cultivate HaCaT cells (human immortalized keratinocytes) in DMEM supplemented with 10% FBS. Treat cells with eucomic acid (0.1 µM to 1.0 µM) for 24 hours. Use resveratrol (50 µM) as a positive control[4].

  • Mitochondrial Isolation : Harvest cells and homogenize in ice-cold isolation buffer (250 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4). Centrifuge at 600 × g for 10 min to remove nuclei and unbroken cells. Centrifuge the supernatant at 10,000 × g for 15 min to pellet the mitochondrial fraction.

  • Enzyme Assay : Resuspend the mitochondrial pellet in assay buffer (10 mM Tris-HCl, 120 mM KCl, pH 7.4). Add reduced cytochrome c (ferrocytochrome c) to a final concentration of 50 µM.

  • Kinetic Measurement : Immediately measure the decrease in absorbance at 550 nm using a microplate reader at 37°C for 5 minutes. The rate of absorbance decrease is directly proportional to cytochrome c oxidase activity.

Protocol B: HMG-CoA Reductase Inhibition Assay (Validating Piscidic Acid)

Rationale: The reduction of HMG-CoA to mevalonate requires the concomitant oxidation of two molecules of NADPH. Monitoring the depletion of NADPH at 340 nm provides a direct, real-time kinetic readout of enzyme inhibition.

  • Reagent Preparation : Prepare assay buffer (50 mM potassium phosphate, 1 mM EDTA, 5 mM DTT, pH 7.4). Prepare working solutions of NADPH (400 µM) and HMG-CoA (400 µM).

  • Inhibitor Incubation : In a UV-transparent 96-well plate, combine assay buffer, recombinant human HMG-CoA reductase catalytic domain, and varying concentrations of piscidic acid (10 µg/mL to 200 µg/mL). Use Pravastatin (10 µM) as a self-validating positive control. Incubate at 37°C for 10 minutes.

  • Reaction Initiation : Add NADPH to all wells, followed by HMG-CoA to initiate the reaction.

  • Kinetic Measurement : Monitor the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. Calculate the IC50 by plotting the percentage of inhibition against the logarithmic concentration of piscidic acid[7].

References

  • List of plants having phytochemicals: PISCIDIC-ACID - OSADHI. neist.res.in.
  • PISCIDIC ACID - Inxight Drugs. ncats.io.
  • Piscidic acid | CAS:469-65-8 | Manufacturer ChemFaces. chemfaces.com.
  • Phytochemical Profile of Opuntia ficus-indica (L.) Mill Fruits (cv. 'Orito') Stored at Different Conditions - PMC. nih.gov.
  • Eucomic acid | CAS:42151-32-6 | Manufacturer ChemFaces. chemfaces.com.
  • Eucomic Acid | C11H12O6 | CID 23757219 - PubChem - NIH. nih.gov.
  • Glucosyloxybenzyl Eucomate Derivatives from Vanda teres Stimulate HaCaT Cytochrome c Oxidase. | Journal of Natural Products - ACS Publications. acs.org.
  • Opuntia ficus-indica (L.) Mill. Extract: From Chemical Characterization to Inflammatory Profiling... - MDPI. mdpi.com.
  • Figure 4. L1 is required for eucomic and piscidic acid biosynthesis - ResearchGate. researchgate.net.
  • WO2023145880A1 - Glutaminase inhibitor - Google Patents. google.com.

Sources

Comparative

comparative metabolomics involving 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid in plants

Comparative Metabolomics Guide: Profiling Eucomic Acid vs. Piscidic Acid in Plant Systems Introduction Eucomic acid (2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid) is a highly specialized phenolic acid derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Metabolomics Guide: Profiling Eucomic Acid vs. Piscidic Acid in Plant Systems

Introduction Eucomic acid (2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid) is a highly specialized phenolic acid derivative that serves as a critical biomarker in plant metabolomics. Structurally related to malic and succinic acids, it is prominently found in species such as Opuntia (forage palm)[1], Glycine soja (wild soybean)[2], and Ginkgo biloba[3]. In comparative metabolomics, eucomic acid is frequently analyzed alongside its downstream oxidized derivative, piscidic acid (p-hydroxybenzyltartaric acid), and other standard phenolic acids like chlorogenic acid. As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance, biosynthetic context, and biological utility of eucomic acid against alternative phenolic biomarkers, providing a self-validating experimental framework for researchers and drug development professionals.

Part 1: The Biosynthetic & Mechanistic Context

To accurately profile eucomic acid, one must understand its biosynthetic origin and causality within plant defense and pigmentation systems. In legumes like Glycine soja, the L1 gene encodes an eucomic acid synthase that catalyzes a Claisen condensation between 4-hydroxyphenylpyruvate (4-HPP) and acetyl-CoA to form eucomic acid[2]. This compound is subsequently oxidized by an unknown oxidase to form piscidic acid, a pathway that drives pod pigmentation and modulates seed shattering traits[2]. In Opuntia species, eucomic acid acts as a defensive biomarker, with its accumulation inversely correlated to susceptibility against pests like the carmine cochineal (Dactylopius opuntiae)[1].

Biosynthesis HPP 4-Hydroxyphenylpyruvate (4-HPP) L1 Eucomic Acid Synthase (L1 Gene Product) HPP->L1 AcCoA Acetyl-CoA AcCoA->L1 Eucomic Eucomic Acid (m/z 239.0562) L1->Eucomic Claisen condensation Oxidase Unknown Oxidase Eucomic->Oxidase Piscidic Piscidic Acid (m/z 255.0511) Oxidase->Piscidic Downstream Oxidation

Biosynthetic pathway of eucomic and piscidic acids in plants.

Part 2: Comparative Analytical Performance (LC-HRMS)

When designing a targeted metabolomics assay, the physicochemical properties of the target analytes dictate the extraction and ionization efficiencies. Eucomic acid (C11H12O6) and piscidic acid (C11H12O7) both ionize efficiently in negative electrospray ionization (ESI-) mode due to their multiple carboxylic and phenolic hydroxyl groups.

Table 1: High-Resolution Mass Spectrometry (HRMS) Characteristics and Extraction Yields

MetaboliteExact Mass [M-H]-Key MS/MS Fragments (m/z)Optimal Extraction SolventRelative Ionization Efficiency
Eucomic Acid 239.0562195.06, 149.06, 133.06, 107.05Acidified Methanol (0.1% FA)High
Piscidic Acid 255.0511193.05, 149.06, 133.06Acidified Methanol (0.1% FA)Very High
Chlorogenic Acid 353.0878191.05, 85.0270% Aqueous MethanolModerate

Causality in Analytical Behavior: Under collision-induced dissociation (CID), eucomic acid exhibits a characteristic loss of CO2 (-44 Da) yielding the m/z 195.06 fragment, followed by the cleavage of the butanedioic acid core to yield the p-hydroxybenzyl moiety (m/z 107.05)[4]. Piscidic acid fragments similarly but with an initial mass shift of +16 Da due to the extra hydroxyl group. Chlorogenic acid, used as a reference alternative, fragments entirely differently into quinic and caffeic acid moieties.

Part 3: Self-Validating Experimental Workflow

To ensure high-fidelity comparative metabolomics, the following self-validating protocol utilizes orthogonal purification and high-resolution separation to prevent artifact formation.

Step-by-Step Methodology: Extraction and LC-MS/MS Profiling

  • Cryogenic Tissue Disruption : Lyophilize plant tissue and mill to a fine powder using a bead beater at -80°C. Causality: Cryogenic milling halts enzymatic degradation by polyphenol oxidases (PPOs) which would otherwise rapidly oxidize eucomic acid into uncharacterized quinones.

  • Acidified Extraction : Extract 50 mg of powder in 1.0 mL of 80% Methanol containing 0.1% Formic Acid (FA) and 1 µg/mL internal standard (e.g., 13C-labeled malic acid). Sonicate for 15 minutes at 4°C. Causality: The acidic pH maintains the carboxylic acid groups in their protonated state, enhancing solubility in the organic phase and preventing spontaneous autoxidation.

  • Solid-Phase Extraction (SPE) Cleanup : Pass the supernatant through an Oasis HLB cartridge pre-conditioned with methanol and water. Wash with 5% methanol and elute with 100% methanol. Causality: This step acts as a self-validating matrix removal system; it selectively retains the amphiphilic phenolic acids while washing away highly polar sugars and salts that cause severe ion suppression in the MS source.

  • UHPLC-HRMS Analysis : Inject 2 µL onto a C18 reversed-phase column (e.g., Waters Acquity HSS T3, 1.8 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). Causality: The T3 stationary phase is specifically designed to retain polar organic acids better than standard C18, allowing baseline resolution between eucomic acid and its structural isomers.

  • Data Acquisition & Chemometrics : Acquire data in ESI- mode using a Q-TOF or Orbitrap mass spectrometer. Process data using Principal Component Analysis (PCA) to validate the biological variance between sample groups before targeted quantification[1].

Workflow Ext 1. Cryogenic Extraction (Acidified Methanol) SPE 2. SPE Purification (HLB Cartridge) Ext->SPE Prevents oxidation LC 3. RP-UHPLC (C18 Column) SPE->LC Removes matrix MS 4. ESI-HRMS/MS (Negative Mode) LC->MS Resolves isomers Data 5. Chemometrics (PCA & Biomarker ID) MS->Data m/z & MS2 spectra

Self-validating LC-HRMS workflow for phenolic acid profiling.

Part 4: Biological Activity & Biomarker Utility

Beyond analytical detection, eucomic acid and its alternatives are evaluated for their biological activities, which are critical for drug development and agricultural breeding.

Table 2: Comparative Biological Activity and Biomarker Utility

MetabolitePrimary Biomarker UtilityKey Biological Activity
Eucomic Acid Pest resistance (e.g., Dactylopius opuntiae)Glutaminase inhibitor[5]
Piscidic Acid CAM plant metabolism, iron chelationHMG-CoA reductase inhibitor
Chlorogenic Acid General oxidative stress, UV protectionα-Glucosidase inhibitor

While chlorogenic acid is a more potent general antioxidant, eucomic acid provides highly specific utility as a [5] and a definitive biomarker for tracking domestication traits and pest resistance in specialized plant lineages[1].

References

  • Lyu, X., et al. (2023). "The domestication-associated L1 gene encodes an eucomic acid synthase pleiotropically modulating pod pigmentation and shattering in soybean." Molecular Plant.[Link]

  • Matos, T. K. B., et al. (2021). "Integrated UPLC-HRMS, Chemometric Tools, and Metabolomic Analysis of Forage Palm (Opuntia spp. and Nopalea spp.) to Define Biomarkers Associated with Non-Susceptibility to Carmine Cochineal (Dactylopius opuntiae)." Journal of the Brazilian Chemical Society.[Link]

  • Hernández, et al. (2021). "Impact of the Cooking Process on Metabolite Profiling of Acanthocereus tetragonus, a Plant Traditionally Consumed in Mexico." Molecules.[Link]

  • Liu, et al. (2021). "LC-MS based strategy for chemical profiling and quantification of dispensing granules of Ginkgo biloba seeds." Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • WO2023145880A1 (2023). "Glutaminase Inhibitor.

Sources

Validation

Validating the Purity of Synthesized 2-Hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid: A Comparative Guide to qNMR vs. Chromatographic Methods

Executive Summary For researchers and drug development professionals, validating the absolute purity of synthesized complex molecules is a critical bottleneck. 2-Hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid —commo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, validating the absolute purity of synthesized complex molecules is a critical bottleneck. 2-Hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid —commonly known as eucomic acid—presents a unique analytical challenge. Its structure features a UV-active phenolic ring coupled to a non-UV-active butanedioic acid core. Relying solely on traditional High-Performance Liquid Chromatography (HPLC-UV) can lead to dangerous overestimations of purity due to "invisible" aliphatic impurities or residual solvents.

This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against conventional chromatographic methods, providing step-by-step, self-validating protocols to ensure absolute metrological traceability in your purity assessments.

The Analytical Challenge: Structural Complexity & Response Factors

During the total synthesis of eucomic acid , reaction mixtures often contain structurally similar intermediates, unreacted starting materials, and residual solvents (e.g., ethyl acetate, hexanes).

The fundamental flaw in relying exclusively on HPLC-UV for this molecule lies in UV response factors . HPLC-UV calculates purity based on the area percent of detected peaks. Because the phenolic ring of eucomic acid absorbs strongly at 254 nm, it dominates the chromatogram. However, if a synthetic cleavage fails or an aliphatic precursor remains, these impurities lack a chromophore and will not absorb UV light. Consequently, an HPLC-UV report might indicate >99.5% purity, while the true mass-balance purity could be significantly lower .

qNMR solves this by operating on a fundamentally different physical principle: the integral of a nuclear magnetic resonance signal is directly proportional to the molar concentration of the nuclei producing it , regardless of the molecule's overall structure .

Methodology Comparison: qNMR vs. HPLC-UV

To establish a robust quality control framework, it is essential to understand the orthogonal strengths of both techniques. The table below summarizes their performance metrics for eucomic acid validation.

Analytical ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Primary Principle Direct proportionality of signal to molar concentrationDifferential stationary phase affinity and UV absorbance
Reference Standard Universal Internal Standard (e.g., Maleic Acid)Compound-specific reference standard required
Accuracy High (Absolute mass-balance purity)Variable (Dependent on identical UV response factors)
Trace Impurity Detection Moderate (LOD ~0.1 - 0.5%)Excellent (LOD <0.05%)
Detection of Non-UV Species Yes (Detects residual solvents, water, aliphatic intermediates)No (Requires chromophore for detection)
Analysis Time Rapid (10–15 mins per sample after initial setup)Moderate (30–60 mins per run + method development)

Data supported by metrological comparisons of qNMR and chromatographic techniques .

Mechanistic Insights: Designing a Self-Validating System

As an Application Scientist, I mandate that any analytical protocol must be self-validating . In qNMR, this is achieved through the dual-peak integration check.

Eucomic acid exhibits distinct, well-resolved ¹H NMR signals in Methanol- d4​ :

  • Aromatic region: Doublets at δ 7.06 ppm (2H) and δ 6.68 ppm (2H).

  • Aliphatic region: Diastereotopic protons of the butanedioic core at δ 2.95 ppm (1H), 2.94 ppm (1H), 2.86 ppm (1H), and 2.56 ppm (1H) .

The Causality of the Check: By calculating the absolute purity independently using one aromatic signal and one aliphatic signal, you create an internal verification loop. If the calculated purity from the aromatic peak is 98.0% but the aliphatic peak yields 94.5%, the system automatically flags a co-eluting "hidden" impurity overlapping with the aliphatic signal. This eliminates the risk of false positives inherent to single-peak integration .

Detailed Experimental Protocols

Protocol A: Absolute Purity Determination via qNMR (Primary Method)

Step 1: Internal Standard (IS) Selection & Gravimetric Preparation

  • Select an IS with a high-purity certification (e.g., NIST-traceable Maleic acid, singlet at δ 6.26 ppm in CD₃OD). This peak perfectly occupies the empty spectral window between eucomic acid's aromatic and aliphatic signals.

  • Using a microbalance (readability 0.01 mg), accurately weigh ~10 mg of the synthesized eucomic acid and ~5 mg of Maleic acid into a static-free vial.

  • Dissolve completely in 0.6 mL of Methanol- d4​ and transfer to a 5 mm NMR tube.

Step 2: NMR Acquisition Parameters (Critical Step)

  • Relaxation Delay ( D1​ ): Measure the longitudinal relaxation time ( T1​ ) using an inversion-recovery experiment. Set D1​≥5×T1​ (typically 30–60 seconds). Causality: Incomplete relaxation leads to signal saturation, artificially lowering the integral and destroying quantitative accuracy.

  • Pulse Angle: Use a strict 90° excitation pulse to maximize signal-to-noise ratio.

  • Scans: Acquire 16 to 64 transients depending on the required signal-to-noise ratio (target S/N > 250:1 for integrated peaks).

Step 3: Processing and Calculation

  • Apply a 0.3 Hz exponential line broadening and perform careful manual baseline correction.

  • Integrate the IS peak (Maleic acid, 2H) and the target analyte peaks (e.g., δ 7.06 ppm, 2H).

  • Calculate purity ( Px​ ) using the following equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, W = weight, and P = purity).

Protocol B: Orthogonal Impurity Profiling via HPLC-UV

Step 1: Method Setup

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water; Solvent B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes to ensure elution of both polar degradants and non-polar synthetic precursors.

Step 2: Detection & Reconciliation

  • Monitor absorbance at 254 nm (optimal for the phenolic ring) and 210 nm (to catch some aliphatic carbonyl absorption).

  • Reconciliation: Use HPLC to quantify trace impurities (<0.5%) that fall below the qNMR baseline noise. Subtract these trace area percentages from the absolute qNMR purity to finalize the Certificate of Analysis.

Decision Workflow

To streamline the validation process, adhere to the following orthogonal testing workflow.

Workflow A Synthesized 2-Hydroxy-2- [(4-hydroxyphenyl)methyl] butanedioic Acid B qNMR (1H) Analysis Primary Absolute Purity A->B C HPLC-UV Analysis Orthogonal Impurity Profiling A->C D Data Reconciliation (Mass Balance vs Molar Purity) B->D Absolute % C->D Area % E Concordant Result (>98% Purity) D->E Δ < 1.0% F Discordant Result (Investigate Response Factors or 'Hidden' Impurities) D->F Δ > 1.0%

Analytical workflow for orthogonal purity validation of synthesized eucomic acid.

Conclusion

For complex molecules like 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, relying on a single analytical technique introduces unacceptable risk. While HPLC-UV provides excellent sensitivity for trace impurity profiling, it is blind to species lacking a chromophore and biased by varying response factors. By implementing qNMR as the primary quantitative standard—supported by the self-validating dual-peak integration method—researchers can achieve absolute metrological traceability and guarantee the integrity of their synthetic APIs.

References

  • Maniara, G., et al. "Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-Dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-Dichloropropionate (Dalapon Sodium)." Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Miura, T., et al. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." MDPI. [Link]

  • Estipona, B. I., et al. "Catalytic enantioselective total synthesis of (+)-eucomic acid." PMC - NIH.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid

As a Senior Application Scientist, I recognize that handling specialized organic compounds requires more than just a superficial reading of a safety data sheet. 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid , com...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized organic compounds requires more than just a superficial reading of a safety data sheet. 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid , commonly known as Eucomic Acid , is a naturally occurring phenolic acid widely researched for its anti-plasmodial and antioxidant properties [1].

Because it contains both carboxylic and phenolic hydroxyl groups, it presents specific handling challenges regarding hygroscopicity, light sensitivity, and mild acidity. The following guide provides a comprehensive, self-validating operational framework for the safe handling, reconstitution, and disposal of this compound.

Physicochemical Profile & Hazard Assessment

Before donning Personal Protective Equipment (PPE), you must understand the physical nature of the chemical to anticipate its behavior in the laboratory environment. Eucomic acid is typically supplied as a lyophilized solid. As a phenolic acid, its primary hazards are mild to moderate irritation of the ocular mucosa, skin, and respiratory tract upon contact with the aerosolized powder [2].

Table 1: Physicochemical & Safety Parameters

ParameterSpecificationOperational Implication
Chemical Name 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acidContains reactive phenolic and carboxylic moieties.
Common Synonyms Eucomic Acid; 2-hydroxy-2-(4-hydroxybenzyl)succinic acidCross-reference these names when auditing lab inventories.
CAS Numbers 42151-32-6 (General) / 60449-48-1 (R-isomer)Essential for precise SDS retrieval and regulatory compliance.
Molecular Weight 240.21 g/mol Required for accurate molarity calculations during reconstitution.
Solubility DMSO, Methanol, EthanolHighly soluble in polar organic solvents; insoluble in non-polar alkanes.
Storage -20°C to -80°C (Solid state)Thermally sensitive; requires strict cold-chain management.

Required Personal Protective Equipment (PPE)

Do not treat PPE as a generic checklist. Every piece of equipment serves a specific mechanistic purpose designed to counter the physicochemical vulnerabilities of Eucomic acid.

Table 2: Mechanistic PPE Specifications

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Prevents dermal exposure to acidic phenolic groups. Nitrile provides superior baseline resistance against DMSO (the primary reconstitution solvent) compared to latex.
Eye Protection ANSI Z87.1 Snug-fitting Safety GogglesProtects ocular mucosa from micro-particulate dust generated by electrostatic repulsion during the weighing of the lyophilized solid.
Body Protection 100% Cotton or Flame-Resistant Lab CoatSynthetic fabrics generate electrostatic discharge (ESD), which causes fine organic powders to scatter or adhere to surfaces. Cotton mitigates this risk.
Respiratory Chemical Fume Hood (80-100 fpm face velocity)Captures aerosolized particulates. If a hood is temporarily unavailable, a NIOSH-approved N95 or P100 particulate respirator is strictly required.

Operational Plan & Handling Protocol

The following protocol is designed as a self-validating system . Each step includes a validation check to ensure the integrity of the compound and the safety of the operator.

Step-by-Step Methodology: Reconstitution and Storage
  • Thermal Equilibration

    • Action: Transfer the sealed vial of Eucomic acid from -80°C storage to a desiccator at room temperature for 30 minutes prior to opening.

    • Causality: Opening a cold vial exposes the hygroscopic powder to ambient humidity. Condensation will rapidly degrade the compound via hydrolysis and artificially inflate the mass during weighing, leading to sub-potent stock solutions.

  • Electrostatic Mitigation

    • Action: Wipe the exterior of the vial, your spatulas, and the analytical balance draft shield with an anti-static zero-charge wipe.

    • Causality: Fine lyophilized powders are highly susceptible to static electricity, which can cause the material to "jump" out of the weigh boat, contaminating the workspace and skewing gravimetric data.

  • Gravimetric Transfer & Reconstitution

    • Action: Weigh the required mass and transfer it to a pre-tared amber glass vial. Add anhydrous DMSO to achieve a 10 mM to 50 mM stock solution [3].

    • Validation Check: Swirl gently and hold the vial against a dark background under bright illumination. The solution must be optically transparent. Any visible turbidity indicates incomplete dissolution, requiring 2-5 minutes of gentle water-bath sonication.

  • Sterile Filtration & Aliquoting

    • Action: Pass the solution through a 0.22 µm PTFE syringe filter into sterile, amber microcentrifuge tubes.

    • Causality: PTFE membranes are chemically compatible with DMSO, whereas standard PES or cellulose filters will dissolve. Amber tubes are mandatory to protect the light-sensitive phenolic moieties from photo-oxidation.

    • Validation Check: Measure the final volume post-filtration. A significant volume drop indicates solvent retention in the filter housing, which must be accounted for to ensure downstream assay accuracy.

Workflow N1 Lyophilized Eucomic Acid (Equilibrate to RT in Desiccator) N2 Gravimetric Weighing (Anti-Static Enclosure) N1->N2 N3 Reconstitution in Anhydrous DMSO (10-50 mM Stock) N2->N3 N4 Sterile Filtration (0.22 µm PTFE Filter) N3->N4 N5 Aliquoting into Amber Vials (Protect from Light) N4->N5 N6 Long-Term Storage (-80°C) N5->N6

Figure 1: Operational workflow for Eucomic acid reconstitution and storage.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination of laboratory surfaces.

Dry Powder Spill Response
  • Containment: Isolate the area immediately. Do not sweep the dry powder with a brush, as this will aerosolize the chemical and create an inhalation hazard.

  • Suppression: Gently cover the spill with damp absorbent paper towels (using water or 10% ethanol) to suppress dust formation.

  • Neutralization: Carefully wipe up the dampened material. Wash the affected surface with a mild alkaline laboratory detergent followed by a distilled water rinse. Causality: The alkaline detergent effectively neutralizes and solubilizes the weak organic acid residues.

Waste Disposal Protocol
  • Solid Waste: All contaminated PPE, empty source vials, and cleanup wipes must be placed in a sealed, heavy-duty plastic bag and disposed of in a labeled solid hazardous waste bin.

  • Liquid Waste: Any unused DMSO/Eucomic acid solutions must be collected in high-density polyethylene (HDPE) containers. Causality: HDPE is highly resistant to DMSO, preventing container degradation and secondary leaks over time. Label the container strictly as "Non-Halogenated Organic Solvent Waste."

References

  • BioCrick. "Material Safety Data Sheet (MSDS): Eucomic acid." BioCrick BioTech, Retrieved March 21, 2026.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid
Reactant of Route 2
2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid
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